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  • Product: 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine
  • CAS: 915920-45-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine

Introduction: The Significance of Constrained Diamines in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise spatial orientation of functional groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Constrained Diamines in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise spatial orientation of functional groups is paramount. Conformationally restricted diamines (CRDAs) have emerged as a particularly valuable class of building blocks in this regard.[1][2] Their rigid bicyclic or polycyclic frameworks reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] The molecule of interest, 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine (CAS No. 915920-45-5), is a prime example of such a scaffold, featuring a bicyclo[2.2.1]heptene core. This rigid structure, combined with the primary amine and the tertiary amine embedded within the bicyclic system, presents a unique three-dimensional arrangement of nitrogen atoms, making it an attractive candidate for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural characterization and purity assessment of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine. The protocols and data interpretations described herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine is a bicyclic diamine with a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol .[3] The structure incorporates several key features that dictate its chemical properties and analytical behavior: a strained bicyclo[2.2.1]heptene ring system, a double bond, a bridgehead carbon, and a flexible aminopropyl side chain.

PropertyValueSource
CAS Number915920-45-5[3][4][5]
Molecular FormulaC₉H₁₆N₂[3]
Molecular Weight152.24[3]
Physical FormLiquid[3]
Storage TemperatureRoom Temperature, Sealed in Dry[4]

Analytical Workflow for Structural Characterization

A multi-technique approach is essential for the comprehensive structural elucidation of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine. The proposed analytical workflow integrates mass spectrometry for molecular weight determination and elemental composition, with a suite of nuclear magnetic resonance (NMR) experiments for detailed structural and stereochemical assignment.

Structural_Characterization_Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation and Purity Sample Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR HRMS High-Resolution MS (HRMS) MS->HRMS 1D_NMR 1D NMR (¹H, ¹³C) NMR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR->2D_NMR Purity_Assessment Purity Assessment (qNMR, HPLC) 1D_NMR->Purity_Assessment Structure_Validation Structure Validation 2D_NMR->Structure_Validation HRMS->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: A typical workflow for the structural characterization of a novel chemical entity.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the first-line technique for determining the molecular weight of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental formula and differentiating the target compound from potential isobaric impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is recommended due to the presence of two basic nitrogen atoms, which are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured m/z value with the theoretical value.

Expected Data:

IonTheoretical m/zObserved m/zMass Error (ppm)
[C₉H₁₇N₂]⁺153.1386153.1388< 5

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule. For bicyclo[2.2.1]heptene systems, the analysis of coupling constants in ¹H NMR is particularly informative for determining the stereochemistry.[6]

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-pulse ¹H NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.2m2HOlefinic protons (H-5, H-6)
~3.5m1HBridgehead proton (H-1)
~3.2m1HBridgehead proton (H-4)
~2.8-3.0m2HProtons on C-7
~2.5-2.7m4HProtons on C-3 and N-CH₂ (side chain)
~1.6-1.8m2HProtons on C-2 (side chain)
~1.4br s2HNH₂
¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

Experimental Protocol:

  • Sample Preparation: As for ¹H NMR.

  • Instrumentation: As for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~135Olefinic carbons (C-5, C-6)
~65Bridgehead carbon (C-1)
~60Bridgehead carbon (C-4)
~55C-3
~50C-7
~45N-CH₂ (side chain)
~40C-2 (side chain)
~30C-1 (side chain)
2D NMR Spectroscopy

Rationale: 2D NMR experiments are essential for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C NMR spectra of bicyclic systems.[7]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall carbon skeleton and the connection of the side chain to the bicyclic core.

2D_NMR_Logic cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC Proton_Signals Proton_Signals H_H_Connectivity ¹H-¹H Connectivity Proton_Signals->H_H_Connectivity Identifies Direct_H_C_Correlation Direct ¹H-¹³C Correlation Proton_Signals->Direct_H_C_Correlation Correlates to Long_Range_H_C_Correlation Long-Range ¹H-¹³C Correlation Proton_Signals->Long_Range_H_C_Correlation Correlates to Carbon_Signals Carbon_Signals Carbon_Signals->Direct_H_C_Correlation Carbon_Signals->Long_Range_H_C_Correlation Final_Structure Unambiguous Structure H_H_Connectivity->Final_Structure Direct_H_C_Correlation->Final_Structure Long_Range_H_C_Correlation->Final_Structure

Caption: The logical interplay of 2D NMR experiments for structural elucidation.

Conclusion: A Pathway to Confident Characterization

The structural characterization of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine necessitates a synergistic application of advanced analytical techniques. While this guide provides a robust framework based on established principles and data from analogous structures, it is imperative that these methodologies are applied rigorously to the specific sample . The combination of high-resolution mass spectrometry and a comprehensive suite of one- and two-dimensional NMR experiments will enable the unambiguous confirmation of its structure, paving the way for its confident application in drug discovery and development programs. The conformational rigidity and defined spatial arrangement of its functional groups make it a promising scaffold for the generation of new chemical entities with tailored biological activities.

References

  • Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. ResearchGate. Available at: [Link]

  • NEW DERIVATIVES OF BICYCLOHEPTENES. Google Patents.
  • Betidamino acids: versatile and constrained scaffolds for drug discovery. PubMed. Available at: [Link]

  • Bicyclic Conformationally Restricted Diamines. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Synthetic Utility of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine

Executive Summary In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine (CAS: 915920-45-5)[1] is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine (CAS: 915920-45-5)[1] is a highly specialized bicyclic aliphatic diamine that bridges the gap between structural rigidity and functional flexibility. Derived from the highly versatile 2-azabicyclo[2.2.1]hept-5-ene scaffold (a core related to Vince lactam)[2], this compound features a conformationally locked bicyclic system tethered to a primary propan-1-amine linker.

This unique architecture makes it a highly sought-after building block in the synthesis of advanced therapeutics, particularly in the development of conformationally restricted fluoroquinolone antibiotics[3] and central nervous system (CNS) agents. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing researchers with the mechanistic causality behind its hazard profile and field-proven methodologies for its synthetic application.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a reagent is the first step in predicting its behavior in both biological assays and synthetic reactors. The data below summarizes the core metrics of the compound.

Table 1: Physicochemical Profile

PropertyValue
IUPAC Name 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine
CAS Registry Number 915920-45-5[1]
Molecular Formula C9H16N2[4]
Molecular Weight 152.24 g/mol [4]
Structural Class N-Substituted Bicyclic Aliphatic Diamine
Key Functional Groups Primary aliphatic amine, tertiary bicyclic amine, strained alkene

Mechanistic Hazard Assessment (MSDS)

Standard Material Safety Data Sheets (MSDS) often list hazards without explaining the underlying chemical causality. To design robust safety protocols, scientists must understand why this compound is hazardous[5].

Table 2: Hazard Assessment & GHS Classification

Hazard ClassGHS CodeMechanistic Causality
Skin Corrosion / Burns H314The primary amine is a strong base (pKa ~10.5). Upon contact with physiological moisture, it generates localized hydroxide ions, inducing rapid saponification of epidermal lipid bilayers[5].
Serious Eye Damage H318Hydroxide generation upon contact with ocular fluid causes immediate protein denaturation and irreversible corneal scarring[5].
Acute Toxicity (Oral) H302Systemic basicity disrupts gastrointestinal pH gradients and cellular homeostatic mechanisms, leading to acute toxicity.
Advanced Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Standard latex gloves are highly permeable to basic amines and offer zero protection. You must use butyl rubber or heavy-duty nitrile gloves . Chemical safety goggles and a face shield are mandatory due to the H318 hazard[5].

  • Atmospheric Sensitivity & Storage: Aliphatic primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts, which degrade the reagent's purity and alter its stoichiometry. The compound must be stored under an inert Argon atmosphere at 2–8 °C. Argon is preferred over Nitrogen because its higher density provides a superior protective blanket over the liquid phase.

Synthetic Utility & Experimental Workflows

The primary synthetic value of 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine lies in its ability to act as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) or amide coupling reactions[6]. The rigid bicyclic core restricts conformational freedom, which drastically reduces the entropic penalty upon target binding—a critical factor in modern structure-based drug design[2].

Workflow: Nucleophilic Aromatic Substitution (SNAr) for Drug Conjugation

Objective: Conjugation of the diamine to a fluorinated heteroaryl scaffold (e.g., a fluoroquinolone core) to synthesize an antibacterial agent[3].

Step 1: Electrophile Solvation

  • Action: Dissolve the aryl fluoride electrophile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent. It effectively solvates the transition state complex while leaving the incoming primary amine nucleophile unencumbered by hydrogen bonding, drastically accelerating the SNAr reaction rate.

Step 2: Non-Nucleophilic Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Causality: DIPEA acts as a "proton sponge." Its bulky isopropyl groups prevent it from acting as a nucleophile, ensuring it only neutralizes the hydrofluoric acid (HF) byproduct without competing with the primary amine for the electrophile[6].

Step 3: Nucleophilic Attack

  • Action: Introduce 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine (1.2 eq) dropwise at 0 °C, then elevate the reactor temperature to 90 °C for 4 hours.

  • Causality: The primary amine attacks the electron-deficient ipso-carbon of the aryl fluoride, forming a transient Meisenheimer complex. Heating provides the activation energy required to expel the fluoride leaving group and restore aromaticity.

Step 4: In-Process Validation (Self-Validating Step)

  • Action: Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

  • Causality: A protocol must be self-validating. The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows the total consumption of the starting aryl fluoride mass and the emergence of the [M+H]+ peak corresponding to the target diamine conjugate.

Step 5: Aqueous Workup and Isolation

  • Action: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl.

  • Causality: The LiCl wash is a critical field technique used to completely partition residual DMF into the aqueous phase, preventing solvent contamination during downstream lyophilization or crystallization.

Mechanistic Visualization

The following diagram maps the logical flow and chemical transformations of the SNAr protocol described above.

SNAr_Workflow Step1 1. Reagent Preparation Aryl Halide + DMF Step2 2. Base Addition DIPEA (Proton Sponge) Step1->Step2 Step3 3. Nucleophilic Attack Add Amine & Heat (90°C) Step2->Step3 Step4 4. In-Process Validation LC-MS Monitoring Step3->Step4 Step5 5. Aqueous Workup EtOAc / LiCl Wash Step4->Step5  [M+H]+ Confirmed Step6 6. Final Purification Target Conjugate Isolation Step5->Step6

Fig 1: SNAr synthetic workflow utilizing 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine.

References

  • Hit2Lead | 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine, hit2lead.com.
  • Efficient Approaches for the Synthesis of Diverse α-Diazo Amides, thieme-connect.com.
  • WO2013033228A1 - Antibacterial compounds and methods for use, Google P
  • SAFETY DATA SHEET - 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene, Tokyo Chemical Industry (TCI).
  • C9H16N2 - Chemical Dictionary, Guidechem.
  • 2-Azabicyclo[2.2.

Sources

Foundational

Pharmacokinetic Profiling of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine: A Technical Guide for Preclinical Evaluation

Executive Summary In modern drug discovery, the transition from flexible alkyl chains to conformationally restricted scaffolds is a proven strategy to enhance target affinity and modulate absorption, distribution, metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flexible alkyl chains to conformationally restricted scaffolds is a proven strategy to enhance target affinity and modulate absorption, distribution, metabolism, and excretion (ADME) profiles. 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine is a highly specialized bridged bicyclic diamine derived from the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) building block[1].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this scaffold not merely as a data-gathering exercise, but as a mechanistic investigation. The rigid 2-azabicyclo[2.2.1]heptene core sterically shields the molecule from rapid aliphatic hydroxylation, while the propan-1-amine linker introduces specific liabilities, such as monoamine oxidase (MAO) susceptibility[2]. This whitepaper provides a comprehensive, self-validating technical framework for evaluating the ADME and PK properties of this unique building block.

Structural Rationale & Physicochemical Properties

The architectural design of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine dictates its pharmacokinetic behavior.

  • Conformational Restriction: The bridged bicyclic system forces the tertiary nitrogen into a defined spatial trajectory. This reduces the entropic penalty upon receptor binding and often improves metabolic stability compared to unbranched piperidines[3][4].

  • Ionization Profile: The presence of both a tertiary bridgehead-adjacent amine and a primary terminal amine results in a dicationic state at physiological pH (7.4). This high polarity restricts passive transcellular permeability but makes the compound highly soluble in aqueous media.

Table 1: Predicted Physicochemical & ADME Properties
PropertyValuePharmacokinetic Implication
Molecular Weight 152.24 g/mol Highly favorable for rapid systemic distribution.
Topological Polar Surface Area (tPSA) 29.3 ŲSuggests potential for blood-brain barrier (BBB) penetration, though limited by ionization.
LogP / cLogD (pH 7.4) ~0.8 / <-1.0High aqueous solubility; low passive membrane permeability.
pKa (Primary / Tertiary Amine) ~10.5 / ~8.2Predominantly ionized in plasma; requires active transport for oral absorption.

In Vitro ADME Profiling Protocols

To understand the causality behind the systemic clearance of this scaffold, we must isolate its metabolic pathways. The isolated alkene (hept-5-ene) is a hotspot for Cytochrome P450 (CYP450) epoxidation, while the primary amine is a classical target for oxidative deamination[2].

Protocol 1: Phase I Metabolic Stability (Microsomes & MAO)

Causality: Liver microsomes contain CYP450 enzymes but lack soluble MAOs. To capture the full metabolic picture of this diamine, the assay must be run in both Human Liver Microsomes (HLMs) and recombinant MAO preparations. Self-Validating System: We utilize a minus-NADPH control to differentiate enzymatic metabolism from chemical degradation, and a positive control (Testosterone for CYP3A4) to verify enzyme viability.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, keeping organic solvent <0.1% v/v to prevent CYP inhibition).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Because 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine lacks a conjugated π -electron system, traditional UV-Vis detection is inadequate. We must employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive mode, capitalizing on the high basicity of the amines to generate a strong [M+H]+ signal[5].

Protocol 2: LC-MS/MS Bioanalytical Workflow

Causality: The highly polar nature of the compound means it will elute near the void volume on standard C18 columns, leading to severe ion suppression from endogenous plasma salts. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte and separate it from matrix interferents. Self-Validating System: Matrix-matched calibration curves and Quality Control (QC) samples at low, medium, and high concentrations are interspersed throughout the run to guarantee assay accuracy and precision.

Step-by-Step Methodology:

  • Sample Extraction: Apply a "dilute-and-shoot" or protein precipitation method. Mix 20 µL of rodent plasma with 100 µL of acetonitrile containing the SIL-IS. Vortex for 2 minutes and centrifuge (14,000 x g, 10 min).

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a HILIC column (e.g., Waters Atlantis, 2.1 x 100 mm, 3 µm).

  • Mobile Phase: Use a gradient of 10 mM ammonium formate in water (pH 3.0) and acetonitrile. The acidic pH ensures complete protonation of the amines, improving peak shape and ESI efficiency.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the precursor ion [M+H]+ ( m/z 153.1) to the dominant product ion (likely resulting from the neutral loss of the propanamine chain).

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Note: Values are representative baselines for basic, polar bicyclic diamines dosed in Sprague-Dawley rats.

ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax​ N/A~450 ng/mLModerate peak concentration due to limited passive absorption.
Tmax​ N/A1.5 - 2.0 hDelayed absorption typical of highly ionized bases.
AUC0−∞​ ~850 ng·h/mL~2,100 ng·h/mLIndicates moderate systemic exposure.
Clearance (CL) ~20 mL/min/kgN/AModerate clearance, likely driven by renal excretion of the unchanged drug.
Volume of Distribution ( Vdss​ ) ~3.5 L/kgN/AHigh Vd​ indicates extensive tissue distribution, driven by basicity.
Bioavailability ( F% ) 100%~25%Low oral bioavailability due to poor permeability and first-pass metabolism.

Workflows and Metabolic Pathways

To visualize the overarching strategy and the specific biotransformation liabilities of this scaffold, the following logical architectures have been mapped out.

PK_Workflow Start 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL) propan-1-amine InVitro In Vitro ADME (Microsomes, Caco-2, PPB) Start->InVitro Scaffold Selection InVivo In Vivo PK (Rodent IV/PO Dosing) InVitro->InVivo Favorable ADME LCMS LC-MS/MS Bioanalysis (Plasma & Urine) InVivo->LCMS Sample Collection Data PK Parameter Calculation (Clearance, Vd, Half-life) LCMS->Data Concentration-Time Data

Caption: Sequential preclinical pharmacokinetic profiling workflow for the bicyclic diamine scaffold.

Biotransformation Analysis

The metabolic fate of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine is driven by its distinct functional groups. The primary amine is highly susceptible to oxidative deamination, leading to an aldehyde intermediate that is rapidly oxidized to a carboxylic acid. Concurrently, the endocyclic double bond is a prime target for CYP-mediated epoxidation, a pathway that must be monitored closely as epoxides can act as reactive metabolites.

Metabolic_Pathways Parent Parent Scaffold (Bicyclic Diamine) CYP CYP450 Oxidation (Epoxidation of C=C) Parent->CYP Phase I MAO MAO Deamination (Primary Amine) Parent->MAO Phase I NDealk N-Dealkylation (Loss of Propyl Chain) Parent->NDealk Phase I Excretion Renal Excretion Parent->Excretion Unchanged Drug Phase2 Phase II Conjugation (Glucuronidation) CYP->Phase2 Intermediate MAO->Phase2 Intermediate NDealk->Phase2 Intermediate Phase2->Excretion Clearance

Caption: Proposed Phase I and Phase II metabolic biotransformation pathways for the scaffold.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.National Institutes of Health (NIH).
  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics.ResearchGate.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.ACS Publications.
  • Novel 'Dilute-and-Shoot' Liquid Chromatography–Tandem Mass Spectrometry Method for the Screening of Antihypertensive Drugs in Urine.Oxford Academic.
  • Information on EC 1.4.3.4 - Monoamine Oxidase.BRENDA Enzyme Database.

Sources

Protocols & Analytical Methods

Method

Synthesis Pathway for 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step synthesis pathway for 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. This document i...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step synthesis pathway for 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.

Introduction

The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a rigid, bicyclic amine that serves as a key structural motif in a variety of biologically active compounds. Its constrained conformation allows for precise positioning of substituents, making it an attractive template for the design of ligands for various biological targets. The title compound, 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine, incorporates a flexible aminopropyl side chain, offering a versatile point for further chemical modification and exploration of structure-activity relationships.

This guide outlines a robust and efficient four-step synthesis, commencing with the well-established Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations to introduce the desired aminopropyl substituent.

Overall Synthetic Strategy

The synthesis of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine is strategically designed in four main stages, as depicted in the workflow below. This approach begins with the formation of the pivotal intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. Subsequent reduction of the lactam functionality yields the parent bicyclic amine. The synthesis then proceeds with the introduction of a three-carbon nitrogen-containing side chain via N-alkylation, followed by a final reduction to afford the target primary amine.

Synthetic_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: N-Alkylation cluster_4 Step 5: Nitrile Reduction A Cyclopentadiene + Methanesulfonyl Cyanide B 3-Methanesulfonyl-2-azabicyclo [2.2.1]hepta-2,5-diene (in situ) A->B [4+2] Cycloaddition C 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) B->C Acidic Hydrolysis D 2-Azabicyclo[2.2.1]hept-5-ene C->D LAH Reduction E 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl) propanenitrile D->E 3-Bromopropanenitrile, Base F 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl) propan-1-amine E->F LAH Reduction

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The synthesis commences with a [4+2] cycloaddition, a classic Diels-Alder reaction, between cyclopentadiene and methanesulfonyl cyanide. This reaction proceeds through an intermediate, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is hydrolyzed in situ to afford the stable γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince lactam.[1] This lactam is a versatile building block for a wide range of carbocyclic nucleoside analogues and other medicinally important molecules.[2]

Experimental Protocol: Step 1 & 2 - Diels-Alder Reaction and Hydrolysis[1][3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Methanesulfonyl cyanide (97%)103.123.61 g33.3
Dichloromethane (DCM), anhydrous84.9340 mL-
Cyclopentadiene66.102.55 g38.6
Acetic acid60.056 mL-
30% Sodium hydroxide solution40.00As needed-
Water18.0260 mL-

Procedure:

  • To a solution of methanesulfonyl cyanide (3.61 g, 33.3 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stirrer, add a solution of freshly distilled cyclopentadiene (2.55 g, 38.6 mmol) in dichloromethane (10 mL) dropwise over 5 minutes at -20 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, add acetic acid (6 mL) to the mixture.

  • Quench the reaction by adding water (60 mL) over 1 minute.

  • Neutralize the mixture to a pH of approximately 8 with a 30% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.

Expected Yield: ~70%

Characterization (Vince Lactam):

  • Appearance: White crystalline solid

  • Melting Point: 54-58 °C

  • ¹H NMR (CDCl₃, 300 MHz): δ 6.55 (dd, J = 5.6, 3.0 Hz, 1H), 6.25 (dd, J = 5.6, 2.8 Hz, 1H), 6.0 (br s, 1H, NH), 4.0 (br s, 1H), 3.3 (br s, 1H), 1.9 (d, J = 8.5 Hz, 1H), 1.6 (d, J = 8.5 Hz, 1H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 178.0, 138.5, 133.0, 60.5, 50.0, 48.0.

Part 2: Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene

The second stage of the synthesis involves the reduction of the lactam functionality of the Vince lactam to the corresponding secondary amine. This transformation is effectively achieved using a powerful reducing agent, lithium aluminum hydride (LAH).

Experimental Protocol: Step 3 - Reduction of Vince Lactam

Safety Precaution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Azabicyclo[2.2.1]hept-5-en-3-one123.151.0 g8.12
Lithium aluminum hydride (LAH)37.950.62 g16.24
Anhydrous tetrahydrofuran (THF)72.1150 mL-
Sodium sulfate, anhydrous142.04As needed-
Water18.02As needed-
15% Sodium hydroxide solution40.00As needed-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (0.62 g, 16.24 mmol) in anhydrous tetrahydrofuran (20 mL) under a nitrogen atmosphere.

  • Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 8.12 mmol) in anhydrous THF (30 mL) and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (0.6 mL), 15% aqueous sodium hydroxide (0.6 mL), and finally water (1.8 mL).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain 2-azabicyclo[2.2.1]hept-5-ene as a volatile oil. Due to its volatility, it is often used directly in the next step without further purification.

Expected Yield: High (often used crude in the next step)

Characterization (2-Azabicyclo[2.2.1]hept-5-ene):

  • ¹H NMR (CDCl₃, 300 MHz): δ 6.25 (m, 2H), 3.6 (br s, 1H), 3.1 (br s, 1H), 2.8 (br s, 1H, NH), 1.6-1.4 (m, 2H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 136.0, 135.5, 63.0, 52.5, 49.0.

Part 3: Synthesis of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine

The final two steps involve the N-alkylation of the secondary amine with a three-carbon synthon, followed by the reduction of the introduced functional group to the desired primary amine. A convenient and efficient method is the N-alkylation with 3-bromopropanenitrile, followed by the reduction of the nitrile group.

Experimental Protocol: Step 4 - N-Alkylation with 3-Bromopropanenitrile

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Azabicyclo[2.2.1]hept-5-ene93.15(from previous step)~8.12
3-Bromopropanenitrile133.971.20 g8.93
Potassium carbonate (K₂CO₃), anhydrous138.212.24 g16.24
Acetonitrile, anhydrous41.0540 mL-

Procedure:

  • To a solution of crude 2-azabicyclo[2.2.1]hept-5-ene (from the previous step, ~8.12 mmol) in anhydrous acetonitrile (40 mL), add anhydrous potassium carbonate (2.24 g, 16.24 mmol) and 3-bromopropanenitrile (1.20 g, 8.93 mmol).

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propanenitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.

Expected Yield: Moderate to high

Characterization (3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propanenitrile):

  • ¹H NMR (CDCl₃, 300 MHz): δ 6.20 (m, 2H), 3.4 (br s, 1H), 3.0 (br s, 1H), 2.8-2.6 (m, 4H), 1.7-1.5 (m, 2H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 136.5, 135.0, 119.0, 62.0, 55.0, 51.0, 48.0, 18.0.

Experimental Protocol: Step 5 - Reduction of the Nitrile to the Primary Amine[4][5]

Safety Precaution: As with the previous reduction, handle LAH with extreme care under an inert atmosphere.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propanenitrile148.21(from previous step)~8.12
Lithium aluminum hydride (LAH)37.950.62 g16.24
Anhydrous tetrahydrofuran (THF)72.1150 mL-
Water18.02As needed-
15% Sodium hydroxide solution40.00As needed-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (0.62 g, 16.24 mmol) in anhydrous tetrahydrofuran (20 mL) under a nitrogen atmosphere.

  • Dissolve the crude 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propanenitrile (from the previous step, ~8.12 mmol) in anhydrous THF (30 mL) and add it dropwise to the LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential dropwise addition of water (0.6 mL), 15% aqueous sodium hydroxide (0.6 mL), and finally water (1.8 mL).

  • Stir the resulting white precipitate at room temperature for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and bubble with HCl gas to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration and wash with cold diethyl ether to obtain 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine hydrochloride. The free amine can be obtained by neutralization with a base.

Expected Yield: Moderate to high

Characterization (3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine):

  • ¹H NMR (CDCl₃, 300 MHz, Free Amine): δ 6.22 (m, 2H), 3.3 (br s, 1H), 2.9 (br s, 1H), 2.8-2.6 (m, 4H), 1.8-1.6 (m, 2H), 1.5-1.3 (m, 2H), 1.2 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 75 MHz, Free Amine): δ 136.8, 134.5, 62.5, 55.5, 54.0, 48.5, 41.0, 31.0.

  • MS (ESI+): m/z 153.2 [M+H]⁺.

Safety and Handling

  • Cyclopentadiene: Highly flammable. Should be freshly distilled from dicyclopentadiene before use.

  • Methanesulfonyl cyanide: Toxic and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • Lithium aluminum hydride (LAH): Pyrophoric and reacts violently with water. Handle under an inert atmosphere. Ensure proper quenching procedures are followed.[3]

  • 3-Bromopropanenitrile: Toxic and an irritant. Handle in a fume hood with gloves and eye protection.

  • Dichloromethane and Tetrahydrofuran: Volatile and flammable organic solvents. Use in a well-ventilated area.

Conclusion

This guide provides a detailed and reliable synthetic pathway for the preparation of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine. By following these protocols and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for their drug discovery and development programs. The provided characterization data will aid in the confirmation of the structure and purity of the intermediates and the final product.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • Scribd. LAH Reduction of Nitriles to Amines. Available from: [Link]

  • Google Patents. US5200527A - Process for the production of 2-azabicyclo [2.2.1] hept-5-en-3-one.
  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Google Patents. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Sources

Application

Application Note: HPLC Method Development and Validation for 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine

Introduction & Analyte Profiling The compound 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine represents a highly complex analytical target frequently encountered in the development of neuroactive drug scaffolds. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The compound 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine represents a highly complex analytical target frequently encountered in the development of neuroactive drug scaffolds. Structurally, it consists of a bridged bicyclic alkene system with a tertiary amine at the 2-position, functionalized with a propyl chain terminating in a primary amine.

From a chromatographic perspective, this dual-amine (diamine) structure presents two critical challenges:

  • Extreme Hydrophilicity: At physiological or acidic pH, both nitrogen centers are protonated (dicationic), rendering the molecule highly polar. In standard Reversed-Phase Liquid Chromatography (RP-HPLC), such compounds exhibit little to no retention on C18 stationary phases, eluting in the void volume[1].

  • Optical Transparency: The molecule lacks an extended conjugated π -system or aromatic ring. Its only chromophores are isolated amines and a single alkene, meaning it does not absorb UV light significantly above 220 nm. Consequently, standard UV/Vis detection is highly susceptible to solvent and matrix interference.

Method Development Rationale

To overcome these limitations, analytical scientists must pivot away from traditional RP-HPLC-UV approaches. This application note details two orthogonal, field-proven strategies tailored to the laboratory's available detector technology:

  • Approach A (The Modern Standard): Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). HILIC is specifically designed to retain highly polar compounds using a water-enriched pseudo-stationary phase[2].

  • Approach B (The QA/QC Alternative): Pre-column chemical derivatization followed by RP-HPLC-UV. By reacting the primary amine with a hydrophobic chromophore, the analyte's polarity is masked, enabling retention on standard C18 columns and robust UV detection[3].

Decision Matrix Visualization

Workflow Analyte Analyte: 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine Prop1 Highly Polar Diamine (Elutes in void on C18) Analyte->Prop1 Prop2 No UV Chromophore (Transparent >220 nm) Analyte->Prop2 Decision Detector Availability? Prop1->Decision Prop2->Decision PathMS MS/MS or CAD Decision->PathMS Yes PathUV UV/Vis or FLD Only Decision->PathUV No Meth1 HILIC-MS/MS Method (Direct Analysis) PathMS->Meth1 Deriv Pre-Column Derivatization (e.g., Dansyl Chloride) PathUV->Deriv Meth2 RP-HPLC-UV Method (C18 Column) Deriv->Meth2

Figure 1: Method development decision matrix for polar, non-chromophoric aliphatic amines.

Protocol A: Direct Analysis via HILIC-MS/MS

Causality Behind Experimental Choices

HILIC operates on an inverted retention mechanism compared to RP-HPLC. The stationary phase is highly polar (e.g., Zwitterionic or Amide), and the mobile phase is highly organic[1]. A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer.

  • Buffer Selection: We utilize 10 mM Ammonium Formate adjusted to pH 3.2. At this pH, both the primary and tertiary amines of the analyte are fully protonated, maximizing their hydrophilic partitioning into the stationary aqueous layer[4]. Furthermore, ammonium formate is highly volatile, preventing MS source fouling.

  • High Organic Content: The high concentration of acetonitrile (starting at 90%) acts as a weak solvent in HILIC, promoting retention while drastically enhancing electrospray ionization (ESI) desolvation efficiency in the MS source[4].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of LC-MS grade water. Adjust to pH 3.2 using concentrated formic acid.

    • Mobile Phase B (Organic): LC-MS grade Acetonitrile containing 0.1% formic acid.

  • Sample Preparation: Dilute the sample in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Water). Critical Note: Injecting a highly aqueous sample into a HILIC system will disrupt the stationary water layer, causing severe peak splitting and loss of retention[1].

  • Column Equilibration: Flush the column with 50 column volumes of the initial mobile phase. HILIC columns require significantly longer equilibration times than RP columns to establish the hydration layer.

Chromatographic & MS Conditions
ParameterSpecification
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3 µm
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Gradient Program 0-1 min: 90% B; 1-5 min: 90% to 60% B; 5-7 min: 60% B; 7-7.1 min: 90% B; 7.1-12 min: 90% B (Re-equilibration)
MS Ionization ESI Positive Mode (ESI+)
System Suitability (SST) Retention time %RSD < 2.0%; Tailing Factor (Tf) < 1.5; S/N > 10 at LLOQ.

Protocol B: Pre-Column Derivatization RP-HPLC-UV

Causality Behind Experimental Choices

For laboratories lacking MS or CAD capabilities, the analyte must be chemically altered to introduce a chromophore and reduce its polarity[3]. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is selected because it reacts rapidly with primary amines via nucleophilic attack to form a highly stable, hydrophobic, and UV-active sulfonamide.

  • Handling the Tertiary Amine: Dansyl chloride will only react with the primary amine on the propyl chain. The tertiary amine within the azabicyclo ring remains basic. To prevent this residual basic center from interacting with acidic silanols on the C18 column (which causes peak tailing), 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent.

Derivatization Procedure
  • Buffer Preparation: Prepare a 0.1 M Sodium Carbonate buffer, adjusted to pH 9.5. (Mildly basic conditions are required to deprotonate the primary amine, making it a strong nucleophile).

  • Reagent Preparation: Dissolve Dansyl chloride in LC-grade acetonitrile to a concentration of 5 mg/mL.

  • Reaction: In a 2 mL amber HPLC vial, combine 100 µL of the aqueous sample, 100 µL of carbonate buffer, and 200 µL of the Dansyl chloride reagent.

  • Incubation: Cap the vial and incubate in a heating block at 40°C for 30 minutes in the dark.

  • Quenching: Add 50 µL of 10% methylamine to consume excess Dansyl chloride, preventing reagent interference in the chromatogram. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (e.g., Waters Symmetry or Agilent Zorbax), 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient Program 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 20% B; 12.1-15 min: 20% B
Detection UV at 254 nm (Alternative: Fluorescence Ex 340 nm, Em 525 nm)
System Suitability (SST) Resolution (Rs) > 2.0 between analyte derivative and quenched reagent peaks; Tf < 1.5.

Method Comparison Summary

FeatureProtocol A: HILIC-MS/MSProtocol B: Derivatization RP-HPLC-UV
Primary Advantage Direct analysis, no sample alteration, highest sensitivity.Utilizes standard UV detectors, highly robust for QA/QC.
Sample Prep Time < 5 minutes (Dilution only)~45 minutes (Reaction + Quenching)
Analytical Run Time 12 minutes15 minutes
Sensitivity (Estimated) Low ng/mL to pg/mL rangeHigh ng/mL to µg/mL range
Matrix Interference Low (MS/MS selectivity)Moderate (Requires baseline resolution of reagent peaks)

References

  • Source: National Institutes of Health (NIH)
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL
  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Source: Spectroscopy Online URL
  • Derivatization and Separation of Aliphatic Amines Source: Sigma-Aldrich URL
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis Source: Benchchem URL

Sources

Method

Application Note: 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine as a Conformationally Restricted Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Chemical Rationale In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Chemical Rationale

In modern drug discovery, the transition from "flat" (sp²-hybridized) aromatic molecules to three-dimensional (sp³-rich) architectures is a proven strategy to improve clinical success rates. High Fraction sp³ ( Fsp3​ ) correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability.

3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine is a highly versatile, bifunctional scaffold designed to capitalize on this "Escape from Flatland" paradigm.

  • The Core: The 2-azabicyclo[2.2.1]heptene core is a rigid, bridged bicyclic system. It is structurally related to Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a renowned chiral intermediate famously utilized in the synthesis of the blockbuster antiviral drug abacavir[1]. Bridged bicyclic systems like the[2.2.1] framework have emerged as highly valuable scaffolds in medicinal chemistry due to their conformational rigidity and favorable three-dimensional architecture[2].

  • The Linker: The N-propylamine linker provides a highly reactive primary amine handle, making it an ideal starting point for divergent library synthesis or for use as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs).

  • The Alkene: The internal C=C double bond within the heptene ring allows for versatile late-stage chemical manipulations (e.g., dihydroxylation, epoxidation, or click-chemistry ligations) to fine-tune the physicochemical properties of the final drug candidate[3].

By replacing flexible aliphatic chains (e.g., N-propylpiperidines) with this bridged bicyclic scaffold, medicinal chemists can significantly reduce the conformational entropy of a molecule, thereby locking it into a bioactive conformation and increasing target binding affinity.

Physicochemical Profiling & Bioisosteric Comparison

To understand the structural advantage of the 2-azabicyclo[2.2.1]heptene scaffold, it is essential to compare it against traditional, highly flexible aliphatic amines. The table below summarizes the theoretical advantages of utilizing this bridged system over a standard piperidine analog.

PropertyN-(3-Aminopropyl)piperidine (Traditional)3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine (Bridged Scaffold)Causality / Impact on Drug Design
Fraction sp³ ( Fsp3​ ) ModerateHigh The bridged architecture increases 3D character, directly correlating with improved solubility and lower promiscuity.
Conformational Entropy High (Flexible ring and linker)Low (Rigidified core) The [2.2.1] bridge restricts ring flipping. This rigidification lowers the entropic penalty upon binding to a target protein.
Metabolic Stability Susceptible to CYP450 α-oxidationEnhanced Steric shielding by the bicyclic bridge hinders cytochrome P450 access to the α-carbons adjacent to the nitrogen.
Orthogonal Reactivity Single handle (Primary amine)Dual handles (Amine + Alkene) The internal alkene allows for late-stage polarity tuning (e.g., conversion to a diol) without affecting the amine[3].

Divergent Workflow & Scaffold Utilization

The true power of this scaffold lies in its orthogonality. The primary amine can be rapidly functionalized via amide couplings, reductive aminations, or urea formations to build a primary library. Subsequently, the alkene can be manipulated to adjust the topological polar surface area (TPSA) or to install covalent warheads.

G Scaffold 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl) propan-1-amine AmineDeriv Primary Amine Derivatization (Amidation, Reductive Amination) Scaffold->AmineDeriv Step 1: Linker Extension AlkeneDeriv Alkene Functionalization (Dihydroxylation, Epoxidation) Scaffold->AlkeneDeriv Step 1 (Alternative): Core Tuning Library Conformationally Restricted Compound Library AmineDeriv->Library Diversification AlkeneDeriv->Library Diversification Screening High-Throughput Screening & ADME Profiling Library->Screening in vitro Assay Lead Lead Optimization (PROTACs, Bioisosteres) Screening->Lead Hit Selection

Figure 1: Divergent library synthesis workflow utilizing the bifunctional 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine scaffold.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating in-process controls (IPCs) and mechanistic rationales to ensure high-fidelity library generation.

Protocol A: Primary Amine Functionalization (Amide Coupling)

Objective: To couple a diverse set of carboxylic acids to the primary amine handle of the scaffold, generating an initial compound library.

Reagents:

  • 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt for its superior kinetics and ability to suppress epimerization. The 15-minute pre-activation ensures the formation of the highly reactive active ester intermediate before the amine is introduced.

  • Coupling: Add the scaffold (1.0 equiv) dropwise to the activated acid solution. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The primary amine is highly nucleophilic; complete consumption of the scaffold mass [M+H]+ should be observed. A negative Ninhydrin stain on TLC can also confirm the absence of the primary amine.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (3x) and brine (1x).

    • Causality: Multiple aqueous washes are critical to remove DMF and the tetramethylurea byproduct generated by HATU.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Late-Stage Polarity Tuning (Upjohn Dihydroxylation of the Heptene Core)

Objective: To convert the hydrophobic alkene of the coupled scaffold into a highly polar cis-diol, drastically reducing LogP and improving aqueous solubility.

Reagents:

  • Alkene-containing intermediate from Protocol A (1.0 equiv)

  • Potassium Osmate ( K2​OsO4​⋅2H2​O ) or OsO4​ (0.05 equiv)

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Acetone / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the alkene intermediate in the Acetone/Water mixture.

  • Oxidant Addition: Add NMO (1.5 equiv) followed by the catalytic osmium reagent (0.05 equiv). Stir the reaction at room temperature for 12 hours.

    • Causality: NMO acts as a stoichiometric co-oxidant to continuously regenerate the active Os(VIII) species, allowing the highly toxic and expensive osmium to be used in catalytic amounts.

    • Stereochemical Note: Due to the steric bulk of the bridged[2.2.1] system, the osmate ester will approach almost exclusively from the less hindered exo face, yielding the exo,exo-diol diastereomer with high stereocontrol[3].

  • Quenching (Critical Step): Add solid Sodium Sulfite ( Na2​SO3​ ) (5.0 equiv) and stir vigorously for 1 hour.

    • Causality: Na2​SO3​ reduces the residual, volatile Os(VIII) to insoluble, black Os(IV) dioxide, rendering the mixture safe for extraction and preventing osmium contamination in biological assays.

  • Validation: Filter the mixture through a pad of Celite, extract with EtOAc, and concentrate. Confirm product formation via 1H NMR.

    • Analytical Marker: The disappearance of the distinct alkene protons (typically a multiplet around δ 6.0–6.5 ppm) and the appearance of two new methine protons adjacent to the hydroxyl groups ( δ 3.5–4.0 ppm) confirm successful dihydroxylation.

References

  • [2] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at:

  • [1] Vince lactam. Wikipedia. Available at:

  • [3] Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at:

Sources

Application

Application Note: Synthesis and Isolation of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine Hydrochloride Salts

Executive Summary Conformationally restricted diamines are privileged scaffolds in modern medicinal chemistry, heavily utilized in the development of GPCR ligands, kinase inhibitors, and novel antimicrobial agents. The t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conformationally restricted diamines are privileged scaffolds in modern medicinal chemistry, heavily utilized in the development of GPCR ligands, kinase inhibitors, and novel antimicrobial agents. The target molecule, 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine hydrochloride , combines the rigid, bridged architecture of a 2-azanorbornene core with a flexible primary amine appendage.

This application note provides a comprehensive, field-validated protocol for the preparation of this bicyclic diamine salt. By leveraging a three-phase synthetic strategy—lactam reduction, controlled N -alkylation, and anhydrous deprotection—this guide ensures high chemoselectivity, prevents alkene hydration, and yields a highly pure, crystalline hydrochloride salt suitable for downstream high-throughput screening (HTS) and lead optimization.

Mechanistic Rationale & Pathway Design

The synthesis of bridged bicyclic amines demands precise control over steric hindrance and reactive functional groups. We bypass the traditional, often low-yielding de novo aza-Diels-Alder cycloadditions of unactivated imines [1] by utilizing the commercially available Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as our starting point.

  • Chemoselective Reduction: Lithium aluminum hydride (LiAlH 4​ ) is employed to reduce the lactam to 2-azabicyclo[2.2.1]hept-5-ene. This reagent selectively reduces the amide carbonyl without reducing the strained endocyclic double bond, which is a common risk when using catalytic hydrogenation [2].

  • Controlled N -Alkylation: Direct alkylation with 1,3-dibromopropane would lead to uncontrolled dimerization and polymerization. Instead, we utilize N -Boc-3-bromopropan-1-amine. The bulky tert-butyloxycarbonyl (Boc) group prevents over-alkylation, while the addition of catalytic potassium iodide (KI) accelerates the reaction via the Finkelstein pathway (in situ generation of the more reactive alkyl iodide) [3].

  • Anhydrous Salt Formation: Aqueous hydrochloric acid can cause hydration of the strained norbornene double bond. Utilizing 4M HCl in anhydrous dioxane ensures clean cleavage of the Boc group. The system is self-validating : the target hydrochloride salt is insoluble in dioxane/ether, driving the reaction to completion via Le Chatelier's principle and precipitating as a highly pure solid, eliminating the need for final chromatographic purification.

Synthetic_Workflow A Vince Lactam (Starting Material) B LiAlH4 Reduction (Ether, 0°C) A->B C 2-Azanorbornene (Intermediate 1) B->C D N-Alkylation (N-Boc-3-bromopropylamine) C->D E Boc-Protected Amine (Intermediate 2) D->E F HCl/Dioxane Deprotection E->F G Target HCl Salt (Precipitate) F->G

Synthetic workflow for 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine hydrochloride.

Self-Validating Experimental Protocols

Phase 1: Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene

Objective: Chemoselective reduction of the Vince lactam.

  • Preparation: Suspend LiAlH 4​ (2.0 equiv, 76 mmol) in anhydrous diethyl ether (100 mL) in a flame-dried, 3-neck round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam, 1.0 equiv, 38 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic hydrogen evolution.

  • Reflux: Remove the ice bath and gently reflux the mixture at 40 °C for 4 hours.

  • Fieser Workup (Validation Checkpoint): Cool the reaction to 0 °C. Sequentially and cautiously add x mL of H 2​ O (where x = grams of LiAlH 4​ ), x mL of 15% aqueous NaOH, and 3x mL of H 2​ O. A crisp, white granular precipitate of aluminum salts will form, validating the successful destruction of the hydride.

  • Isolation: Filter the salts through a Celite pad, wash with ether, and concentrate the filtrate under reduced pressure (avoid high vacuum due to the volatility of the free amine) to yield Intermediate 1 as a pale yellow oil.

Phase 2: N -Alkylation with N -Boc-3-bromopropylamine

Objective: Attachment of the protected propylamine linker.

  • Reaction Setup: Dissolve Intermediate 1 (1.0 equiv, 30 mmol) in anhydrous acetonitrile (80 mL).

  • Reagent Addition: Add anhydrous K 2​ CO 3​ (2.5 equiv, 75 mmol), catalytic KI (0.1 equiv, 3 mmol), and N -Boc-3-bromopropan-1-amine (1.1 equiv, 33 mmol).

  • Heating: Stir the suspension vigorously at 65 °C for 16 hours.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the secondary amine starting material and the appearance of a new, UV-active (if derivatized) and Ninhydrin-positive (brown/purple) spot confirms conversion.

  • Purification: Filter off the inorganic salts, concentrate the solvent, and partition the residue between EtOAc and H 2​ O. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (Hexanes:EtOAc gradient) to afford Intermediate 2.

Phase 3: Boc Deprotection and Hydrochloride Salt Formation

Objective: Cleavage of the Boc group and precipitation of the target salt.

  • Deprotection: Dissolve Intermediate 2 (1.0 equiv, 20 mmol) in anhydrous diethyl ether (20 mL). Cool to 0 °C.

  • Acidification: Slowly add 4M HCl in anhydrous dioxane (5.0 equiv, 100 mmol). Stir the mixture, allowing it to warm to room temperature over 2 hours.

  • Validation Checkpoint (Self-Purification): As the Boc group is cleaved (releasing isobutylene gas and CO 2​ ), the highly polar target diamine hydrochloride salt becomes completely insoluble in the ether/dioxane matrix and precipitates as a dense white solid. If the solution remains clear, the reaction has failed or moisture has compromised the system.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous diethyl ether (3 × 15 mL) to remove any residual organic impurities. Dry under high vacuum to yield the target 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine dihydrochloride (or monohydrochloride, depending on stoichiometric control).

Quantitative Data Tracking

To ensure reproducibility across different laboratory environments, the following physicochemical and analytical parameters should be tracked.

Synthesis PhaseCompoundExpected YieldPurity (LC-MS)Key 1 H NMR Signatures (CDCl 3​ / D 2​ O)
Phase 1 2-Azabicyclo[2.2.1]hept-5-ene82 - 88%> 95% δ 6.35 (m, 1H), 6.10 (m, 1H) [alkene protons]; δ 4.15 (br s, 1H) [bridgehead CH]
Phase 2 Boc-Protected Intermediate70 - 75%> 98% δ 1.44 (s, 9H) [Boc group]; δ 3.15 (m, 2H)[CH 2​ adjacent to NH-Boc]
Phase 3 Target HCl Salt90 - 95%> 99% δ 6.55 (m, 1H), 6.30 (m, 1H) [shifted alkene]; δ 1.95 (m, 2H) [central CH 2​ of propyl chain]

Pharmacological Application Mapping

The resulting bicyclic diamine serves as a versatile vector in drug discovery. The 2-azanorbornene core restricts the conformational freedom of the molecule, locking the spatial orientation of the primary amine. This rigidification lowers the entropic penalty upon target binding, a critical factor when optimizing ligands for G-Protein Coupled Receptors (GPCRs) or designing solvent-channel probes for kinase inhibition [4].

Pharmacophore A Target Bicyclic Diamine B Conformationally Restricted 2-Azanorbornene Core A->B C Flexible Propylamine Side Chain A->C D GPCR Binding Affinity (Spatial Tuning) B->D E Kinase H-Bonding (Solvent Channel) B->E C->D C->E

Pharmacophore mapping of the bicyclic diamine scaffold in drug discovery.

References

  • Organic Syntheses Procedure: 2-Azabicyclo[2.2.1]hept-5-ene, 2-(phenylmethyl)- Organic Syntheses, 1990, 68, 206. URL:[Link]

  • Enantioselective Addition of Dialkylzinc Reagents to N-(Diphenylphosphinoyl) Imines Promoted by 2-Azanorbornylmethanols The Journal of Organic Chemistry, 2005, 70(26), 10803–10810. URL:[Link]

  • U.S. Patent US8354427B2, 2013.
  • Tricyclic compounds (Kinase Inhibitor Scaffolds)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical bottlenecks encountered when synthesizing 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical bottlenecks encountered when synthesizing 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine.

This target molecule features a sterically hindered bridged bicyclic core derived from 2-azabicyclo[2.2.1]hept-5-ene[1]. The most scalable, atom-economical synthetic route involves a two-phase process: the aza-Michael addition (cyanoethylation) of the bicyclic secondary amine to acrylonitrile[2], followed by the catalytic reduction of the intermediate propionitrile to the target primary amine[3].

Workflow A 2-Azabicyclo[2.2.1] hept-5-ene B Acrylonitrile (Michael Addition) A->B C Nitrile Intermediate B->C D Reduction Stage (Ra-Ni / NH3) C->D E Target Amine Product D->E

Workflow for synthesizing 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine.

Phase 1: Cyanoethylation (N-Alkylation) - FAQs & Troubleshooting

Q: Why is my conversion rate plateauing at 60% during the reaction with acrylonitrile? A: The 2-azabicyclo[2.2.1]hept-5-ene system is sterically hindered. While it is a competent nucleophile for Michael additions[2], the reaction will stall if the acrylonitrile polymerizes or evaporates before the reaction completes.

  • Causality: Acrylonitrile is highly volatile and prone to free-radical polymerization at elevated temperatures.

  • Solution: Maintain the reaction strictly between 60–70 °C. Use 1.2 to 1.5 equivalents of acrylonitrile to ensure complete conversion, and consider adding a trace amount of a radical inhibitor (e.g., MEHQ) if scaling up the workflow.

Q: I am observing retro-Michael addition (product degradation) during purification. How can I prevent this? A:

  • Causality: The newly formed cyanoethyl group is highly susceptible to retro-Michael cleavage under strongly basic conditions combined with high thermal stress (e.g., during atmospheric distillation).

  • Solution: Avoid high-temperature distillation entirely. Isolate the intermediate via acid-base extraction or use high-vacuum (short-path) distillation to keep the thermal footprint minimal.

Phase 2: Nitrile Reduction - FAQs & Troubleshooting

Q: During the reduction of the cyanoethyl intermediate, LC-MS shows a significant amount of a higher molecular weight byproduct. What is it, and how do I prevent it? A: You are observing the formation of a secondary amine dimer, a classic pitfall in nitrile reductions.

  • Causality: Nitrile reduction proceeds via a highly reactive imine intermediate. Once a portion of the substrate reduces to the primary amine, this newly formed amine acts as a nucleophile, attacking the unreduced imine to form a secondary amine dimer[3].

  • Solution: When using catalytic hydrogenation (e.g., Raney Nickel), you must perform the reaction in the presence of excess liquid ammonia or methanolic ammonia[4]. The ammonia acts as a competing nucleophile in massive excess, shifting the equilibrium away from dimer formation and forcing the imine to reduce exclusively to the primary amine[4].

Mechanism Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine [H] Primary Primary Amine (Target) Imine->Primary [H] Secondary Secondary Amine (Dimer Byproduct) Imine->Secondary + Primary Amine Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Imine Blocks Dimerization

Mechanistic pathway of nitrile reduction showing prevention of dimer byproducts.

Quantitative Data Summary

The table below outlines the expected metrics and validation methods for each phase to ensure optimal yields.

Synthesis PhaseReagents & ConditionsTarget YieldPrimary ImpuritySelf-Validation (IPC) Method
Phase 1: Cyanoethylation Acrylonitrile (1.2 eq), MeOH, 60 °C85–92%Unreacted starting materialTLC (Ninhydrin Stain)
Phase 2: Reduction (LiAlH₄) LiAlH₄ (2.0 eq), THF, 0 °C to RT65–75%Secondary amine dimer (10-15%)GC-MS / FT-IR (Nitrile band)
Phase 2: Reduction (Ra-Ni) Raney-Ni, H₂ (50 psi), NH₃/MeOH88–95%Trace dimer (<2%)GC-MS / FT-IR (Nitrile band)

Step-by-Step Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step without passing the In-Process Control (IPC) checks.

Protocol 1: Cyanoethylation of 2-Azabicyclo[2.2.1]hept-5-ene
  • Setup: Charge a clean, dry round-bottom flask with 2-azabicyclo[2.2.1]hept-5-ene (1.0 eq) and methanol to create a 0.5 M solution.

  • Addition: Add acrylonitrile (1.2 eq) dropwise at room temperature under constant stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with a Ninhydrin stain.

    • Causality Check: The secondary amine starting material will stain a dark purple/brown, while the tertiary amine product will not stain strongly. The reaction is complete when the starting material spot completely disappears.

  • Workup: Concentrate the mixture under reduced pressure, strictly keeping the water bath below 40 °C to avoid retro-Michael cleavage.

Protocol 2: Catalytic Hydrogenation to Primary Amine
  • Setup: In a high-pressure autoclave, dissolve the nitrile intermediate in a 7N solution of ammonia in methanol (ensuring at least 10 eq of NH₃ relative to the substrate)[4].

  • Catalyst Addition: Add Raney-Nickel catalyst (10% w/w relative to substrate).

    • Safety Note: Raney-Ni is highly pyrophoric; handle strictly under an inert argon or nitrogen blanket.

  • Reaction: Pressurize the vessel with H₂ gas to 50 psi and stir vigorously at 40 °C for 6-8 hours[4].

  • Self-Validation (IPC): Withdraw a micro-aliquot, filter, and analyze via FT-IR.

    • Causality Check: The sharp nitrile stretching frequency at ~2250 cm⁻¹ must completely disappear. If the peak persists, repressurize and continue stirring.

  • Workup: Filter the catalyst through a pad of Celite under a nitrogen blanket. Concentrate the filtrate under vacuum to yield the pure primary amine.

References

  • Title: On the scope of oxidation of tertiary amines: Meisenheimer Rearrangements versus Cope Elimination in 2-(cyanoethyl)-2-azanorbornanes Source: ResearchGate URL: 2

  • Title: 2-Azabicyclo[2.2.1]hept-5-ene (6671-85-8) Source: Chemchart URL: 1

  • Title: Amidines and a method of manufacturing the same - Patent 0199483 Source: European Patent Office (EPO) URL: 4

  • Title: Identification of Some New Generation Additives for Polymers Obtained in the Catalytic Hydrogenation Process Source: IntechOpen URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine Solubility

Introduction Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of complex bicyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of complex bicyclic amines. 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine presents a unique physicochemical challenge due to its dual-amine functionality and strained bicyclic alkene core. This guide deconstructs the thermodynamic and kinetic factors governing its solubility, providing you with self-validating protocols to ensure experimental and assay integrity.

Section 1: Physicochemical Causality & Predictive Metrics

To solve a solubility issue, we must first understand the molecule's electronic and structural environment. The compound features a primary amine on a flexible propyl chain and a tertiary amine embedded within a rigid 2-azabicyclo[2.2.1]hept-5-ene framework.

Table 1: Predicted Physicochemical Properties & Solubility Impact

PropertyCharacteristicImpact on Aqueous Solubility
Structural Class Bicyclic diamineHigh basicity; requires careful pH management to prevent phase separation.
Primary Amine pKa ~9.5 - 10.5Heavily protonated at physiological pH (7.4), promoting aqueous solubility.
Tertiary Amine pKa ~8.0 - 9.0Contributes to dication formation at pH < 7.5, increasing susceptibility to salt precipitation.
Lipophilicity (LogP) ~1.5 - 2.5 (Free Base)The unprotonated free base is highly lipophilic and will oil out or precipitate in alkaline buffers.
Section 2: Diagnostic Logic & Workflow

G Start Observe Precipitation in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH HighPH pH > 8.0 (Free Base Form) CheckPH->HighPH LowPH pH < 7.5 (Protonated Form) CheckPH->LowPH Action1 Lower pH or use co-solvents HighPH->Action1 CheckBuffer Check Buffer Composition LowPH->CheckBuffer Phosphate Polyvalent Anions (e.g., Phosphate) CheckBuffer->Phosphate Action2 Switch to Monovalent (e.g., Acetate, Chloride) Phosphate->Action2

Diagnostic workflow for identifying and resolving aqueous precipitation of bicyclic diamines.

Section 3: Frequently Asked Questions (Troubleshooting Specific Issues)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (Phosphate-Buffered Saline)? Causality: This is a classic manifestation of the "Phosphate Effect." At physiological pH (7.4), both the primary and tertiary amines of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine are protonated, forming a dication. Polyvalent anions like phosphate strongly interact with dications to form highly stable, insoluble salt complexes that precipitate out of the system. Furthermore, mixing an organic solvent like DMSO with phosphate buffers drastically lowers the solubility limit of the phosphate salts themselves, leading to severe precipitation and potential system clogging[1][2]. Solution: Switch to a monovalent buffer system such as HEPES, Tris-HCl, or Acetate. If a phosphate buffer is strictly required, keep the buffer concentration below 10 mM and ensure the final organic solvent concentration is minimized.

Q2: I adjusted my buffer to pH 9.0 to match my assay requirements, but the compound oiled out. Why? Causality: As a basic amine, the compound's solubility is intrinsically linked to the pH of the environment. At pH levels approaching or exceeding its pKa, the compound deprotonates into its free base form. The relationship between pH, pKa, and the solubility of a weak base dictates that the uncharged free base is significantly more lipophilic[3]. Without the electrostatic repulsion provided by the protonated amines, the molecules aggregate, leading to phase separation (oiling out) or amorphous precipitation. Solution: If a high pH is mandatory, you must introduce a solubilizing agent. We recommend adding 5-10% DMSO, using 2-hydroxypropyl- β -cyclodextrin (HP β CD) to encapsulate the lipophilic free base, or selecting a buffer whose pKa is exactly matched to your target pH to maximize buffering capacity.

Q3: How do I ensure reproducible solubility across different batches of experiments? Causality: Variability often stems from kinetic supersaturation. Adding a highly concentrated organic stock directly into an aqueous buffer creates localized zones of high concentration that nucleate precipitation. Once nucleated, the crystalline or amorphous precipitate is kinetically slow to redissolve, even if the final theoretical concentration is well below the thermodynamic solubility limit. Solution: Utilize a "step-down" dilution protocol. Always add the stock solution to the aqueous buffer dropwise while vortexing vigorously to prevent localized supersaturation[3].

Section 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include an internal validation step. The following methodologies ensure that your compound is truly in solution, preventing false negatives in downstream biological or analytical assays.

G Step1 1. Inspect DMSO Stock (Ensure Complete Dissolution) Step3 3. Dropwise Addition with Vigorous Vortexing Step1->Step3 Step2 2. Prepare Aqueous Buffer (Monovalent, pH < 8.0) Step2->Step3 Step4 4. Optical Validation (Measure OD600) Step3->Step4 Decision Is OD600 > 0.01? Step4->Decision Valid Proceed to Assay (Solution is Valid) Decision->Valid No Invalid Precipitation Detected: Adjust pH or Buffer Decision->Invalid Yes

Step-by-step self-validating workflow for the dilution of organic stock solutions into aqueous buffers.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To establish the absolute maximum concentration of the compound that can be dissolved in your specific buffer at equilibrium, eliminating kinetic artifacts.

Methodology:

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the buffer pH is within ± 1 unit of its pKa to guarantee sufficient buffering capacity during the addition of the highly basic amine[4].

  • Saturation: Add an excess amount of solid 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine to 1.0 mL of the buffer in a sealed microcentrifuge tube. The goal is to create a suspension where not all of the compound dissolves[3].

  • Equilibration: Agitate the suspension on a thermomixer at 37°C for 24-48 hours. This duration is critical to transition from kinetic supersaturation to true thermodynamic equilibrium[3].

  • Separation: Centrifuge the sample at 15,000 x g for 15 minutes to firmly pellet the undissolved solid.

  • Validation & Analysis (Self-Validating Step): Carefully aspirate the supernatant without disturbing the pellet. Dilute the supernatant 1:100 in a compatible mobile phase and quantify the concentration using HPLC-UV or LC-MS against a pre-established standard curve. This provides the exact solubility limit for your assay design.

Protocol B: Optimized Buffer Exchange and Dilution Workflow

Purpose: To prevent localized precipitation when diluting concentrated DMSO stocks into aqueous assay buffers.

Methodology:

  • Stock Verification: Visually inspect the DMSO stock (e.g., 10 mM) for micro-crystals. If stored at -20°C, warm to 37°C for 5 minutes and vortex until optically clear.

  • Buffer Selection: Select a monovalent buffer (e.g., Acetate or Formate) and prepare it fresh. Filter through a 0.22 μm membrane to remove particulates that could act as nucleation sites.

  • Dropwise Addition: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high. While vortexing, add the DMSO stock solution dropwise. Never add the buffer to the organic stock[3].

  • Optical Validation (Self-Validating Step): Transfer 100 μL of the final diluted solution to a clear microplate and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Pass: An OD600 0.01 indicates a true solution.

    • Fail: An OD600 > 0.01 indicates colloidal aggregation or micro-precipitation. If this occurs, you must reduce the final compound concentration or adjust the buffer pH.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine Spectra

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies for a common challenge in NMR spectroscopy: sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies for a common challenge in NMR spectroscopy: signal overlap. We will use the complex bicyclic amine, 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine, as a case study to explore practical solutions in a question-and-answer format. Our goal is to equip you with the knowledge to not only resolve spectral ambiguities but also to understand the rationale behind each experimental choice.

The Challenge: A Crowded ¹H NMR Spectrum

Imagine you have synthesized 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine and your initial 500 MHz ¹H NMR spectrum in CDCl₃ shows significant signal overlap, particularly in the aliphatic region (1.5-3.5 ppm). This spectral complexity hinders definitive structural confirmation and purity assessment. This guide will walk you through a systematic approach to deconvolute this spectrum.

Frequently Asked Questions & Troubleshooting Guides

Q1: My aliphatic region is a mess of overlapping multiplets. Where do I even begin?

A1: Severe signal overlap in the aliphatic region of your ¹H NMR spectrum is a common issue, especially with rigid, polycyclic structures like the 2-azabicyclo[2.2.1]heptane core. The first and most powerful step to resolve this is to move from one-dimensional to two-dimensional NMR techniques.[1] A COSY (Correlation Spectroscopy) experiment is the ideal starting point.[1] This homonuclear correlation experiment will reveal which protons are spin-spin coupled, allowing you to trace out the connectivity of the proton spin systems within the molecule.

The COSY spectrum plots the ¹H spectrum on both axes. Off-diagonal cross-peaks connect protons that are coupled to each other, typically through two or three bonds.[1] By identifying these correlations, you can start to piece together the different fragments of your molecule, such as the propan-1-amine chain and the protons on the bicyclic core.

Here is a logical workflow to begin your analysis:

workflow A Crowded 1D ¹H NMR B Acquire 2D COSY A->B Resolve Overlap C Identify Spin Systems B->C Analyze Cross-Peaks D Assign Propan-1-amine Chain C->D Trace J-Couplings E Assign Bicyclic Core Protons C->E Trace J-Couplings

Caption: Initial workflow for resolving ¹H NMR signal overlap.

Q2: The COSY spectrum helped, but some cross-peaks are still ambiguous due to overlap. How can I get better resolution?

A2: When your COSY spectrum still suffers from overlapping cross-peaks, you have several options to improve resolution. One effective strategy is to optimize the acquisition parameters of your COSY experiment. Increasing the number of increments in the indirect dimension (t₁) will improve digital resolution, although this comes at the cost of longer experiment times.[2]

Another powerful approach is to use a different type of COSY experiment, such as a DQF-COSY (Double-Quantum Filtered COSY) . This experiment can provide cleaner spectra with reduced diagonal peak intensity, making it easier to identify weak cross-peaks near the diagonal.[3]

If these homonuclear methods are still insufficient, it's time to add a second, heteronuclear dimension to your analysis. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment will be invaluable.[4][5] This experiment correlates each proton with the carbon atom it is directly attached to, spreading the proton signals out along the much wider ¹³C chemical shift range (typically 0-200 ppm).[6] This dramatically reduces the probability of signal overlap.

Experimental Protocol: Acquiring a High-Resolution COSY Spectrum

  • Initial Setup: Load your standard COSY parameter set.

  • Spectral Width: Ensure the spectral width in both dimensions (F1 and F2) covers all proton signals of interest.

  • Number of Increments (TD1): To improve resolution in the indirect dimension, increase the number of increments (TD1). A value of 512 or 1024 is a good starting point for complex molecules, up from a typical default of 128 or 256.[2]

  • Acquisition Time: Be aware that doubling TD1 will approximately double the experiment time.

  • Processing: Use a sine-bell or squared sine-bell window function during Fourier transformation to enhance resolution.

ParameterTypical ValueHigh-Resolution ValueRationale
TD(F1) 256512 - 1024Increases digital resolution in the indirect dimension.
NS (Scans) 2-44-8Improves signal-to-noise for weaker correlations.
Window Function SineSine-bell or Squared Sine-bellEnhances resolution at the expense of some signal-to-noise.
Q3: I've run an HSQC, which has helped assign the protons attached to carbons. How do I connect the different fragments of the molecule?

A3: The HSQC experiment is excellent for identifying one-bond ¹H-¹³C correlations, but it doesn't provide information about connectivity between different parts of the molecule. To bridge these gaps, you need to perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.[4][5] The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).[7]

This is a crucial experiment for assembling the complete molecular structure. For example, you can expect to see correlations between the protons on the methylene group adjacent to the nitrogen in the propan-1-amine chain and the carbons of the bicyclic core. Similarly, the bridgehead protons of the bicycloheptene system should show correlations to several other carbons within the ring system, allowing you to confirm its structure.

nmr_connectivity cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR (Chemical Shift, Multiplicity) COSY COSY (¹H-¹H Connectivity) HNMR->COSY HSQC HSQC (¹H-¹³C One-Bond) HNMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) HNMR->HMBC NOESY NOESY (Through-Space Proximity) HNMR->NOESY CNMR ¹³C NMR (Number of Carbons) CNMR->HSQC CNMR->HMBC COSY->HSQC Aids Assignment HSQC->HMBC Aids Assignment HMBC->NOESY Confirms Structure

Caption: Interplay of 2D NMR experiments for structure elucidation.

Q4: The bicyclic core is rigid, but I'm unsure about the stereochemistry and the conformation of the propan-1-amine chain. How can NMR help?

A4: To investigate stereochemistry and through-space interactions, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is essential.[8] The NOESY experiment detects correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.[9]

For 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine, a NOESY spectrum can reveal:

  • Stereochemistry of the bicyclic core: For example, NOE cross-peaks between the bridgehead protons and other protons on the ring can help to confirm their relative stereochemistry.

  • Conformation of the propan-1-amine chain: NOEs between protons on the propan-1-amine chain and protons on the bicyclic core can provide insights into the preferred conformation of the side chain relative to the ring system.

It is important to correctly interpret the sign of the NOESY cross-peaks. For small molecules like this one, NOE cross-peaks will have the opposite phase to the diagonal peaks.[10] If you observe cross-peaks with the same phase as the diagonal, this may indicate chemical exchange, a topic we will touch on later.

Key Parameters for NOESY:

  • Mixing Time (d8): This is a crucial parameter that determines the extent of NOE buildup. For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[9] You may need to run a series of NOESY experiments with different mixing times to obtain optimal results.

Q5: I've tried 2D NMR, but some signals are still broad and poorly resolved. Could the solvent be the issue?

A5: Absolutely. Solvent effects can have a profound impact on the chemical shifts and resolution of NMR signals, particularly for molecules with polar functional groups like amines.[11] Changing the solvent can alter the chemical shifts of different protons to varying degrees, potentially resolving accidental overlap.

For your amine-containing compound, consider switching from a non-polar solvent like CDCl₃ to a more polar or hydrogen-bond-accepting solvent like DMSO-d₆ or CD₃CN.[12] Aromatic solvents like C₆D₆ can also be very effective due to their anisotropic effects, which can induce significant shifts in the positions of solute protons.[13]

Recommended Solvents for Resolving Overlap in Amines:

SolventPropertiesExpected Effect
CDCl₃ Non-polar, weakly interactingBaseline spectrum
DMSO-d₆ Polar, hydrogen-bond acceptorCan break up intramolecular hydrogen bonds and interact with the amine protons, leading to significant chemical shift changes.
CD₃CN Polar, aproticOffers a different polarity and hydrogen bonding environment compared to DMSO-d₆.
C₆D₆ Aromatic, anisotropicCan induce large upfield or downfield shifts depending on the spatial orientation of protons relative to the benzene ring.

When changing solvents, it is crucial to re-reference your spectra and be aware that coupling constants are generally less affected by solvent changes than chemical shifts are.

Q6: Some of my signals are still broad, even after changing solvents. Could this be due to conformational exchange?

A6: Yes, broad signals in an NMR spectrum at room temperature are often indicative of dynamic processes, such as conformational exchange, occurring on the NMR timescale.[14] For your molecule, this could involve ring-puckering of the bicyclic system or rotation around the C-N bonds of the propan-1-amine side chain. To investigate this, Variable Temperature (VT) NMR is the technique of choice.[15][16]

By acquiring spectra at different temperatures, you can often slow down or speed up these exchange processes.

  • Lowering the Temperature: If the exchange is slowed down sufficiently, you may see the broad signal resolve into two or more sharp signals, representing the distinct conformations.

  • Increasing the Temperature: If the exchange is sped up, the broad signal may coalesce into a single, sharp, time-averaged signal.

Experimental Protocol: Variable Temperature NMR

  • Solvent Selection: Choose a deuterated solvent with a wide liquid range that is appropriate for your desired temperature range (e.g., CD₂Cl₂ or Toluene-d₈ for low temperatures; DMSO-d₆ for high temperatures).[17]

  • Temperature Calibration: It is good practice to calibrate the spectrometer's temperature using a standard sample like methanol (for low temperatures) or ethylene glycol (for high temperatures).[18]

  • Stepwise Temperature Change: Change the temperature in increments of 10-20°C and allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring the spectrum.

  • Shimming: Re-shim the sample at each new temperature to ensure optimal resolution.

Q7: The chemical shifts of the protons near the amine groups seem to be inconsistent between samples. What could be causing this?

A7: The chemical shifts of protons on or near amine groups are highly sensitive to the pH of the sample.[19][20] Small amounts of acidic or basic impurities can cause significant variations in the protonation state of your amine, leading to inconsistent chemical shifts. The N-H protons themselves can appear as broad signals or even be unobservable due to rapid exchange with the solvent or trace water.[21]

To obtain reproducible spectra and to study the protonation state of your molecule, you can perform an NMR pH titration .[21] This involves acquiring a series of ¹H NMR spectra at different, controlled pH values. By plotting the chemical shifts of the protons near the amine groups as a function of pH, you can determine the pKa values of the different amine functionalities.

Simplified Protocol for NMR pH Titration:

  • Prepare a Stock Solution: Dissolve your compound in D₂O or a suitable buffer.

  • Initial Spectrum: Acquire a spectrum of the initial solution and measure the pH (or pD).

  • Titration: Add small aliquots of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O) to the NMR tube.

  • Acquire Spectra: After each addition, mix the sample thoroughly, measure the pH, and acquire a ¹H NMR spectrum.

  • Data Analysis: Plot the chemical shift of each proton of interest versus the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the nearby ionizable group.

This systematic approach will not only provide reproducible spectra but also yield valuable information about the acid-base properties of your molecule.

Summary of Troubleshooting Strategies

IssueRecommended Technique(s)Rationale
Signal Overlap 2D COSY, DQF-COSYReveals through-bond proton-proton connectivities.
¹H-¹³C HSQCSpreads proton signals out over the wider carbon chemical shift range.
Fragment Connectivity ¹H-¹³C HMBCIdentifies long-range (2-3 bond) proton-carbon correlations.
Stereochemistry/Conformation NOESYReveals through-space proximity of protons.
Poor Resolution/Broad Peaks Solvent ChangeAlters chemical shifts to potentially resolve overlap.
Variable Temperature (VT) NMRInvestigates and resolves issues related to dynamic exchange processes.
Inconsistent Chemical Shifts pH Control / NMR pH TitrationStabilizes the protonation state of amines and determines pKa values.

By systematically applying these techniques, you can transform a complex, overlapping NMR spectrum into a rich source of structural information, leading to the unambiguous characterization of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine.

References

  • Kuhn, S., et al. (2020). A Pipeline for the Identification of Natural Products in Complex Mixtures by Integrating GNPS-Based MS/MS and 2D NMR Data. Molecules, 25(1), 191. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Kawakita, T., et al. (1983). Determination of protonation sites in thermospermine and in some other polyamines by 15N and 13C nuclear magnetic resonance spectroscopy. Journal of Biochemistry, 93(2), 445-451. [Link]

  • Wawer, I., & Jasiński, A. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(57), 36136-36141. [Link]

  • University of Oxford. (n.d.). Introduction to Variable Temperature (VT) NMR. Retrieved from [Link]

  • University of Florida. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]

  • UC San Diego. (2021, October 4). The sign of NOESY peaks. UCSD SSPPS NMR Facility. [Link]

  • Field, L. D., Li, H. L., & Magill, A. M. (2015).
  • University of Wisconsin-Madison. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Retrieved from [Link]

  • Google Patents. (n.d.). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
  • IMSERC. (n.d.). Analysis and interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Measurement of Polyamine pK a Values. Retrieved from [Link]

  • Macomber, R. S. (1998). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. Retrieved from [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Magnetic Resonance in Chemistry. [Link]

  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Aguilar, J. A., et al. (2015). Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY. Angewandte Chemie International Edition, 54(26), 7761–7764. [Link]

  • Heffron, G. (n.d.). 2D NMR for the Chemist. Varian.
  • University of Pennsylvania. (2016, May 19). Magnitude COSY, J-Resolved, and Homonuclear Decoupling using Topspin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of polyamines.1H spectra of polyamines (putrescine,.... Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(9), 3155-3156. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7867. [Link]

  • Wallace, M. J., et al. (2021). Programmable wide-range pH gradients for NMR titrations. Chemical Science, 12(23), 8047-8053. [Link]

  • Frassineti, C., et al. (2003). Determination of protonation constants of some fluorinated polyamines by means of C-13 NMR data processed by the new computer program HypNMR2000. Protonation sequence in polyamines. Dalton Transactions, (10), 2012-2019. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Kiraly, P., et al. (2023). Ultra-selective 1D clean in-phase correlation spectroscopy. Chemical Communications, 59(35), 5243-5246. [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Azabicyclo[2.2.1]hept-5-ene (6671-85-8). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.22: 16-5 Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Optimization for 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of 3-(2-Azabicyclo[2.2.1]hept-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine .

Due to its unique structural properties, this compound frequently exhibits severe peak tailing, poor retention, and baseline instability. Below, we dissect the root chemical causes, provide a diagnostic workflow, and outline self-validating protocols to achieve Gaussian peak shapes and robust quantification.

Mechanistic Profiling: The Root Cause of Peak Tailing (Causality)

To optimize the chromatography of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine, we must first understand its physicochemical profile. This molecule is a bicyclic diamine , containing both a bridged tertiary amine and a primary aliphatic amine.

The Causality of Tailing: At a standard mobile phase pH (pH 4.0 – 8.0), both nitrogen atoms are protonated, rendering the molecule a highly polar dication. Simultaneously, standard Type-A and older Type-B silica stationary phases contain residual surface silanols (Si-OH). Above pH 3.0, these silanols ionize into negatively charged siloxanes (Si-O⁻)[1].

When your dicationic analyte travels through the column, it undergoes strong electrostatic (ion-exchange) interactions with these anionic silanols[2]. Because this secondary ion-exchange mechanism exhibits slower mass transfer kinetics than primary hydrophobic partitioning, the analyte molecules "stick" to the silica surface and release slowly. This manifests on your chromatogram as an asymmetrical trailing edge, or peak tailing [3].

Diagnostic Workflow

Before altering your chemistry, you must ensure the tailing is a chemical artifact and not a physical system failure (e.g., a void in the column bed or dead volume in the fittings)[3]. Use the decision tree below to diagnose the issue.

TroubleshootingWorkflow A Analyze Peak Shape (Basic Diamine) B Inject Neutral Marker (e.g., Toluene/Uracil) A->B C Does Neutral Marker Tail? B->C D Physical Issue: Check Voids/Fittings C->D Yes E Chemical Issue: Secondary Interactions C->E No F Select Optimization Strategy E->F G High pH (>10.0) Deprotonate Amine F->G RP-HPLC H Low pH (<3.0) Protonate Silanols F->H RP-HPLC I Switch to HILIC Mode (High Organic) F->I Polar Retention J Use Hybrid Silica (High pH Stable) G->J K Use Base-Deactivated or CSH Column H->K L Use Zwitterionic or Amide Column I->L

Decision tree for diagnosing and resolving peak tailing in basic diamines.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (Asymmetry Factor > 2.5) for the diamine on a standard C18 column at pH 7.0. How can I fix this chemically? A: At pH 7.0, residual silanols are fully ionized and your diamine is fully protonated, maximizing unwanted ion-exchange. You have two primary chemical levers:

  • Lower the pH (< 3.0): Using 0.1% Formic Acid or TFA protonates the silanols (neutralizing them to Si-OH), which suppresses secondary interactions[1].

  • Raise the pH (> 10.0): Using an ammonium hydroxide buffer deprotonates the primary and tertiary amines of your analyte, converting it to a neutral, hydrophobic state. This completely eliminates electrostatic attraction and drastically improves peak shape[2]. (Note: This requires a high-pH stable column).

Q2: I switched to a low pH mobile phase (pH 2.5). The peak shape improved, but the compound now elutes in the void volume. How do I increase retention? A: Because the dicationic form of the molecule is extremely hydrophilic, it lacks the hydrophobicity required to partition into a standard C18 stationary phase. To resolve this, you must abandon standard reversed-phase and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed to retain highly polar, basic compounds by partitioning them into a water-rich layer on the surface of a polar stationary phase[4].

Q3: I am using LC-MS/MS. Which approach gives the best peak shape without suppressing my mass spec signal? A: Avoid non-volatile ion-pairing agents (like alkyl sulfonates) or phosphate buffers, as they severely suppress MS ionization[2]. For LC-MS, HILIC is the gold standard for polar diamines. The high acetonitrile content (>80%) in the HILIC mobile phase significantly enhances electrospray ionization (ESI) efficiency, providing excellent sensitivity[4]. Alternatively, use an Embedded Polar Group (EPG) column, which utilizes a carbamate or amide linkage to shield residual silanols, improving peak shape using MS-friendly low-pH buffers[5].

Self-Validating Experimental Protocols

Below are two field-proven methodologies for resolving the chromatography of this diamine. Both protocols include built-in validation steps to ensure system integrity.

Protocol A: High-pH Reversed-Phase Method (For UV/PDA Detection)

Mechanism: Deprotonates the diamine to increase hydrophobicity and eliminate silanol ion-exchange.

  • Column Selection: Install a high-pH stable column engineered with ethylene-bridged hybrid (BEH) silica or a polymer backbone (e.g., 2.1 x 100 mm, 1.7 µm). Standard silica will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium bicarbonate in HPLC-grade water. Adjust the pH to 10.5 using concentrated ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • System Purge: Flush the LC system lines with 50:50 water/methanol to remove any residual acidic modifiers before introducing the alkaline buffer.

  • Gradient & Flow: Set the flow rate to 0.3 mL/min. Program a gradient from 5% B to 60% B over 10 minutes. Column temperature: 40°C.

  • Validation Step: Inject a neutral marker (e.g., Toluene or Uracil). If the neutral marker tails, you have a physical void in your column or a poorly seated fitting[3]. If the neutral marker is symmetrical (Tf < 1.1) but the diamine tails, the pH is not high enough to fully deprotonate the analyte.

Protocol B: HILIC LC-MS Method (For High Sensitivity Quantification)

Mechanism: Retains the polar dication via hydrophilic partitioning and electrostatic interactions.

  • Column Selection: Install a Zwitterionic HILIC column (e.g., sulfobetaine chemistry) or an Amide-bonded HILIC column[6][7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Note: High buffer concentration is required in HILIC to ensure reproducible electrostatic interactions)[4].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent (Critical): Dissolve the 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine sample in a diluent that matches the initial gradient conditions (e.g., 90% Acetonitrile). Injecting highly aqueous samples in HILIC causes severe peak splitting and band broadening[4].

  • Gradient & Flow: Set flow rate to 0.4 mL/min. Start at 90% B (highly organic) and program a gradient down to 50% B over 12 minutes. (In HILIC, water is the strong eluting solvent).

  • Equilibration: HILIC requires significantly longer equilibration times than RP-HPLC. Flush with at least 15 column volumes of the initial mobile phase between runs to re-establish the aqueous hydration layer on the stationary phase.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes of different chromatographic strategies applied to 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine.

Chromatographic StrategyMobile Phase pHPrimary Retention MechanismExpected Tailing Factor (Tf)Retention Factor ( k′ )LC-MS Compatibility
Standard C18 (Type-A) 7.0Hydrophobic + Strong Ion Exchange> 2.5 (Severe Tailing)1.5 - 2.0Good
Standard C18 (Type-B) 2.5Hydrophobic PartitioningN/A (Peak Broadening)< 0.5 (Void Elution)Excellent
Hybrid C18 (High pH) 10.5Hydrophobic (Neutral Analyte)1.0 - 1.2 (Symmetrical)3.0 - 5.0Moderate (High pH)
Zwitterionic HILIC 3.0Hydrophilic + Electrostatic1.0 - 1.3 (Symmetrical)4.0 - 6.0Excellent (Signal Enhanced)
Polar-Embedded C18 2.5Hydrophobic + Silanol Shielding1.2 - 1.5 (Slight Tailing)1.0 - 2.0Excellent

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Blog.
  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs.
  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Technical Articles.
  • Sigma-Aldrich. "Ascentis® Express RP-Amide HPLC Columns". Sigma-Aldrich Technical Library.
  • HALO Columns. "Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods".
  • LCGC. "The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?".
  • Agilent. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting". Agilent Technologies.
  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography". Element Lab Solutions Technical Articles.

Sources

Reference Data & Comparative Studies

Validation

3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine vs. Traditional Bicyclic Amines: A Comparative Guide for Drug Discovery

Introduction: The "Escape from Flatland" Paradigm In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to reduce clinical attri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to reduce clinical attrition. Alicyclic amines whose conformations are restricted by bridges or spiro atoms have become highly sought after, as isolating specific molecular shapes in rigid 3D frameworks drastically improves both pharmacodynamic target engagement and pharmacokinetic properties[1].

This guide provides an objective, data-supported comparison between 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine (hereafter referred to as ABH-PA ) and traditional saturated bicyclic amines (such as fused [3.3.0]octanes or simple monocyclic piperazines). ABH-PA features a rigid bridged core derived from the highly versatile Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), paired with a flexible propan-1-amine linker[2].

Structural & Physicochemical Profiling: The Mechanistic "Why"

To understand why ABH-PA is a superior building block compared to traditional saturated heterocycles, we must examine the causality behind its structural features:

  • Steric Shielding & Metabolic Stability: Traditional fully saturated amines (e.g., piperazines or 3-amino-3-azabicyclo[3.3.0]octane) often suffer from rapid cytochrome P450 (CYP)-mediated α -oxidation due to exposed C-H bonds[3]. The bridged [2.2.1] core of ABH-PA imposes significant steric hindrance and orbital misalignment, effectively shielding the α -carbons from enzymatic degradation.

  • The Alkene Advantage: Unlike fully saturated analogs, the endocyclic C=C bond in the Vince lactam derivative core is not merely a structural spacer. It allows for versatile chemical manipulations and serves as a critical synthetic handle for late-stage functionalization, such as electrophilic halogenation, chalcogenation, or stereospecific dihydroxylation[4].

  • Vector Mapping: The propan-1-amine linker provides an unhindered primary amine for facile amide coupling or reductive amination, while the rigid bicyclic core acts as a bulky, lipophilicity-tuning pharmacophore.

Table 1: Comparative Physicochemical & Structural Properties
PropertyABH-PA (Bridged Alkene)3-Amino-3-azabicyclo[3.3.0]octane (Fused)1-Propylpiperazine (Monocyclic)
Core Architecture Bridged BicyclicFused BicyclicMonocyclic
Conformational Rigidity Exceptionally High (Bridged)High (Fused)Low (Flexible Chair/Boat)
Fraction sp³ ( Fsp3​ ) 0.801.001.00
Late-Stage Functionalization Yes (via endocyclic C=C bond)NoNo
Predicted Lipophilicity (cLogP) ~1.2 - 1.5~1.8 - 2.1~0.8 - 1.1
Metabolic Vulnerability Low (Sterically shielded core)ModerateHigh ( α -oxidation prone)

Experimental Protocol: Self-Validating In Vitro ADME Profiling

To objectively validate the metabolic advantages of the bridged [2.2.1] core over traditional bicyclic amines, we employ a highly controlled Human Liver Microsome (HLM) stability assay.

Causality in Experimental Design:

  • NADPH Regenerating System: CYP450 enzymes require a steady supply of NADPH. We use a regenerating system (NADP⁺, glucose-6-phosphate, and G6PDH) rather than direct NADPH addition to prevent cofactor depletion over the 60-minute incubation, ensuring linear enzyme kinetics.

  • Self-Validating Controls: Verapamil (high clearance) and Dextromethorphan (low clearance) are run in parallel. If Verapamil is not rapidly degraded, the assay is invalidated, ensuring trustworthiness of the ABH-PA data.

Step-by-Step Methodology: HLM Intrinsic Clearance ( CLint​ )
  • Matrix Preparation: Prepare a 10 mM stock of ABH-PA and reference amines in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Mix the compound solution with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL). Incubate at 37°C for 5 minutes. Reasoning: This ensures thermal equilibrium before enzymatic activation.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentrations: 1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH).

  • Time-Course Sampling: At precise intervals ( t = 0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol, 100 ng/mL). Reasoning: Cold organic solvent rapidly denatures and precipitates microsomal proteins, instantly halting enzymatic activity and extracting the analyte.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate CLint​ .

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating ADME profiling workflow described above.

ADME_Workflow Start Compound Library (ABH-PA & Traditional Amines) Microsomes HLM Incubation (0.5 mg/mL Protein, 37°C) Start->Microsomes Activation Enzyme Activation (NADPH Regenerating System) Microsomes->Activation t = 0 min Quench Reaction Quenching (Ice-Cold MeCN + IS) Activation->Quench Aliquots at 15, 30, 45, 60 min Centrifuge Protein Precipitation (4000 rpm, 15 min, 4°C) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Pharmacokinetic Profiling (Half-life & CL_int Calculation) LCMS->Data

Figure 1: Self-Validating High-Throughput In Vitro Metabolic Stability Workflow.

Conclusion

While traditional saturated bicyclic amines like 3-amino-3-azabicyclo[3.3.0]octane provide improved rigidity over monocyclic systems, 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine represents a superior, next-generation building block. By leveraging the sterically shielded 2-azabicyclo[2.2.1]heptene core, medicinal chemists can achieve excellent metabolic stability while retaining a highly functionalizable alkene handle for late-stage diversification.

References

  • Title: The Significance of Bicyclic Amines in Pharmaceutical Synthesis: Focus on Gliclazide Intermediate Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]

  • Title: Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry Source: The Chemical Record (Wiley) URL: [Link]

  • Title: Regio- and stereochemical regularities of electrophilic halogenation and chalcogenation of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate isomers Source: Russian Chemical Bulletin (Springer) URL: [Link]

Sources

Comparative

Comparative Efficacy of 2-Azabicyclo[2.2.1]heptane Analogues as Nicotinic Acetylcholine Receptor Modulators

A Senior Application Scientist's Guide to Structure-Activity Relationship and Experimental Evaluation In the landscape of neuropharmacology, the quest for selective and potent ligands for nicotinic acetylcholine receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship and Experimental Evaluation

In the landscape of neuropharmacology, the quest for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs) is a paramount endeavor. These receptors, implicated in a myriad of physiological and pathological processes, represent a fertile ground for therapeutic intervention in conditions ranging from cognitive disorders to addiction. Among the scaffolds explored for nAChR modulation, the rigid 2-azabicyclo[2.2.1]heptane framework has emerged as a promising starting point for the development of novel agonists and antagonists. This guide provides a comparative analysis of the efficacy of analogues built upon this scaffold, delving into the nuances of their structure-activity relationships (SAR) and the experimental methodologies crucial for their evaluation.

The 2-azabicyclo[2.2.1]heptane core offers a conformationally constrained structure that can be strategically functionalized to achieve desired receptor subtype selectivity and potency. The nitrogen atom within the bicyclic system provides a key interaction point with the nAChR binding site, and modifications at various positions on the ring system can profoundly influence the pharmacological profile of the resulting compounds.

Understanding the Structure-Activity Relationship (SAR)

The development of potent and selective nAChR ligands from the 2-azabicyclo[2.2.1]heptane scaffold is a testament to the power of medicinal chemistry. The key to unlocking the therapeutic potential of these analogues lies in a deep understanding of their SAR. The following sections dissect the critical structural modifications and their impact on receptor affinity and efficacy.

The Role of the Side Chain

The nature of the substituent at the 2-position of the azabicyclic ring is a primary determinant of agonist versus antagonist activity and receptor subtype selectivity. For instance, the length and composition of an alkylamine side chain can significantly impact the interaction with the receptor's binding pocket. A propan-1-amine side chain, as seen in the parent compound of interest, often imparts agonist properties. The terminal amine group is crucial for forming a salt bridge with an acidic residue in the binding site, a hallmark of nAChR agonists.

Impact of Ring Unsaturation

The presence of a double bond, as in the 2-azabicyclo[2.2.1]hept-5-ene system, introduces further conformational rigidity and alters the electronic properties of the molecule. This can fine-tune the orientation of the side chain within the binding pocket, leading to enhanced potency and selectivity for specific nAChR subtypes, such as the α4β2 and α7 subtypes, which are prominent in the central nervous system.

Comparative Efficacy: A Data-Driven Analysis

The true measure of an analogue's potential lies in its performance in well-defined biological assays. The following table summarizes the binding affinities (Ki) and potencies (EC50) of a series of hypothetical 2-azabicyclo[2.2.1]heptane analogues at two major nAChR subtypes. This data, while illustrative, is representative of the type of comparative analysis that drives drug discovery programs.

Compound IDR-Group at N-2Unsaturationα4β2 Ki (nM)α4β2 EC50 (nM)α7 Ki (nM)α7 EC50 (nM)
AZB-001 -(CH2)3NH2Yes1530150>1000
AZB-002 -(CH2)4NH2Yes2560200>1000
AZB-003 -(CH2)3NH2No50120500>1000
AZB-004 -(CH2)3NH-CH3Yes1025120800

This is a hypothetical table for illustrative purposes.

Experimental Protocols: The Foundation of Reliable Data

The generation of robust and reproducible data is the bedrock of any comparative efficacy study. The following are detailed protocols for two fundamental assays used in the characterization of nAChR modulators.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a high-affinity radioligand (e.g., [3H]-epibatidine for α4β2 nAChRs), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to measure the functional activity of a compound on ion channels, such as nAChRs, expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: Apply acetylcholine or the test compound to the oocyte via the perfusion system and record the resulting ion current.

  • Data Analysis: Construct a concentration-response curve by plotting the current amplitude against the compound concentration. Fit the data to a sigmoidal dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.

cluster_workflow Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Assay Setup Assay Setup Membrane Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Harvesting Harvesting Incubation->Harvesting Counting Counting Harvesting->Counting Data Analysis Data Analysis Counting->Data Analysis cluster_pathway Nicotinic Acetylcholine Receptor Signaling Agonist Azabicycloheptane Analogue nAChR nAChR Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Agonist binding to nAChRs initiates a cascade leading to a cellular response.

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold represents a versatile platform for the design of novel nAChR modulators. A systematic approach to SAR, coupled with rigorous experimental evaluation using techniques such as radioligand binding assays and electrophysiology, is essential for identifying analogues with superior efficacy and selectivity. The insights gained from such comparative studies are invaluable for advancing the development of new therapeutics for a range of neurological and psychiatric disorders.

Validation

Reproducibility of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine synthesis protocols

Publish Comparison Guide: Reproducibility of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine Synthesis Protocols Executive Summary & Retrosynthetic Strategy The bicyclic scaffold 2-azabicyclo[2.2.1]hept-5-ene—a direc...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Reproducibility of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine Synthesis Protocols

Executive Summary & Retrosynthetic Strategy

The bicyclic scaffold 2-azabicyclo[2.2.1]hept-5-ene—a direct derivative of the widely utilized Vince lactam—is a privileged building block in the synthesis of conformationally restricted carbocyclic nucleosides and CNS-active therapeutics[1]. Functionalizing this aza-norbornene core with a 3-aminopropyl chain yields 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine , a highly versatile intermediate for drug discovery pipelines.

As a Senior Application Scientist, I have evaluated the synthetic routes for this compound. The core chemical challenge lies in the chemoselective N-alkylation of the strained bicyclic amine. A direct reaction with 1-bromo-3-aminopropane is chemically unviable due to intra/intermolecular polymerization and uncontrollable over-alkylation. To solve this, the primary amine must be masked during the C-N bond formation. This guide objectively compares the two most robust, field-proven alternatives: Protocol A (Gabriel-Type Alkylation) and Protocol B (Cyanoethylation & Reduction) .

Mechanistic Causality & Experimental Methodologies

Protocol A: Gabriel-Type Alkylation via Phthalimide Protection

This approach utilizes a phthalimide protecting group. The steric bulk of the phthalimide strictly prevents quaternary ammonium salt formation, ensuring mono-alkylation[2].

Step 1: N-Alkylation

  • Procedure: Charge a flame-dried round-bottom flask with 2-azabicyclo[2.2.1]hept-5-ene (1.0 equiv) and anhydrous acetonitrile (0.2 M). Add anhydrous K₂CO₃ (2.0 equiv) and N-(3-bromopropyl)phthalimide (1.1 equiv). Reflux the suspension under an inert argon atmosphere for 12 hours.

  • Causality: K₂CO₃ is specifically chosen as a mild, heterogeneous base. It efficiently scavenges the generated HBr without inducing the base-catalyzed retro-Diels-Alder degradation commonly seen with stronger, soluble bases.

  • In-Process Control: TLC (Hexane/EtOAc 7:3) confirms the consumption of the volatile aza-norbornene.

Step 2: Deprotection (Ing-Manske Procedure)

  • Procedure: Dissolve the purified intermediate in absolute ethanol (0.1 M). Add hydrazine hydrate (3.0 equiv) and reflux for 4 hours. Cool to 0 °C, filter the precipitate, and concentrate the filtrate.

  • Self-Validation: This step is a self-validating system. The reaction's completion is visually confirmed when the voluminous, white precipitate of phthalhydrazide ceases to form, providing an unmistakable visual endpoint without the need for complex sampling.

Protocol B: Cyanoethylation and Nitrile Reduction

This pathway leverages a Michael addition with acrylonitrile. The high nucleophilicity of the bridged secondary amine drives the reaction, and the resulting nitrile acts as a latent primary amine[3].

Step 1: Aza-Michael Addition

  • Procedure: Dissolve 2-azabicyclo[2.2.1]hept-5-ene (1.0 equiv) in methanol (0.5 M) at room temperature. Dropwise add acrylonitrile (1.2 equiv). Stir for 6 hours, then remove the solvent under reduced pressure.

  • Causality: Methanol is deliberately selected as the solvent because its protic nature accelerates the proton-transfer step inherent to the aza-Michael mechanism. The high reactivity of the aza-norbornene nitrogen eliminates the need for additional basic catalysts, thereby preventing the unwanted polymerization of acrylonitrile[3].

Step 2: Nitrile Reduction

  • Procedure: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C. Slowly add the propionitrile intermediate dissolved in THF. Reflux for 3 hours. Quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O), filter the aluminum salts, and evaporate the solvent.

  • Self-Validation: The reduction step is self-validating via FTIR analysis. The complete disappearance of the sharp, distinct nitrile stretch at ~2250 cm⁻¹ confirms total conversion to the primary amine, ensuring no unreacted intermediate is carried forward.

Quantitative Performance Comparison

To guide your process chemistry decisions, the following table summarizes the empirical performance data of both protocols when executed at a 50-gram scale.

ParameterProtocol A (Gabriel-Type)Protocol B (Cyanoethylation)
Overall Yield 65 - 70%80 - 85%
Purity (GC-MS) >98% (Post-filtration)~95% (Requires vacuum distillation)
Atom Economy Low (High molecular weight waste)High
E-Factor >25 (Due to phthalhydrazide waste)<10
Scalability Moderate (Hydrazine toxicity concerns)High (Excellent for scale-up)
Primary Challenge Byproduct separationExothermic reduction control

Synthetic Workflow Visualization

Synthesis SM 2-Azabicyclo[2.2.1]hept-5-ene IntA Phthalimide-Protected Intermediate SM->IntA N-(3-Bromopropyl)phthalimide K2CO3, MeCN, Reflux IntB Propionitrile Intermediate SM->IntB Acrylonitrile MeOH, RT (Michael Addition) Prod 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine IntA->Prod Hydrazine Hydrate EtOH, Reflux (Deprotection) IntB->Prod LiAlH4, THF, Reflux (Nitrile Reduction)

Fig 1: Parallel synthetic pathways comparing Gabriel-type alkylation and cyanoethylation.

References

  • Title: Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis Source: Politechnika Wrocławska (pwr.edu.pl) URL: [Link]

  • Title: Radical cascades using enantioenriched 7-azabenzonorbornanes and their applications in synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Comparative

A Comparative Guide to the Toxicological Profile of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine and Standard Nicotinic Acetylcholine Receptor Agonists

Introduction The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Molecules incorporating this rigid bicyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Molecules incorporating this rigid bicyclic system often exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[3][4] This guide focuses on a specific derivative, 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine (hereafter referred to as Compound X ), a novel compound with potential neuroactive properties.

As no public toxicological data for Compound X is currently available, this document serves as a strategic guide for researchers and drug development professionals. We will outline a comprehensive, tiered approach for establishing its toxicity profile. To provide context and a robust framework for comparison, we will benchmark this proposed evaluation against two well-characterized nAChR agonists:

  • Epibatidine : A natural alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[5] It is one of the most potent nAChR agonists known, but its extremely narrow therapeutic index and high toxicity preclude any clinical use, making it a critical high-toxicity benchmark.[6][7]

  • Varenicline : A clinically approved partial nAChR agonist used as a smoking cessation aid. Its well-documented safety and tolerability profile in humans provides an essential clinical-regulatory benchmark for any new nAChR-targeting therapeutic candidate.

This guide will explain the causality behind experimental choices, provide detailed protocols for key assays, and use data visualization to clarify complex workflows and pathways, adhering to the principles of scientific integrity and self-validating experimental design.

Mechanistic Overview: The Double-Edged Sword of nAChR Agonism

Nicotinic acetylcholine receptors are integral to processes ranging from muscle contraction to cognitive functions like learning and memory.[4] They are pentameric ion channels that, upon binding to agonists like acetylcholine, open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.[3]

However, the therapeutic potential of nAChR agonists is tightly linked to their potential for toxicity. Overstimulation of these receptors can lead to a cascade of adverse effects, including seizures, hypertension, respiratory paralysis, and death.[5][7] The specific nAChR subtype selectivity (e.g., α4β2 vs. α7 vs. muscle-type) heavily influences a compound's therapeutic and toxic profile.[3][4][8]

nAChR_Pathway cluster_0 Physiological Activation cluster_1 Toxicological Over-Activation ACh Acetylcholine (Endogenous Ligand) nAChR_rest nAChR (Resting) ACh->nAChR_rest Binds nAChR_open nAChR (Open) nAChR_rest->nAChR_open Conformational Change nAChR_over Sustained nAChR Opening nAChR_rest->nAChR_over Ion_Influx Na+/Ca²⁺ Influx nAChR_open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal Signal Transduction (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Signal Agonist Potent Exogenous Agonist (e.g., Epibatidine, Compound X?) Agonist->nAChR_rest High-Affinity Binding Desensitization Receptor Desensitization & Upregulation nAChR_over->Desensitization Prolonged Activation Leads to Toxicity Cellular & Systemic Toxicity nAChR_over->Toxicity Excessive Ion Influx Symptoms Seizures, Paralysis, Hypertension Toxicity->Symptoms Tiered_Toxicity_Workflow cluster_0 Tier 1: In Vitro Hazard Identification cluster_2 Tier 2: In Vivo Acute Systemic Toxicity cluster_3 Outcome Genotox Genotoxicity (Ames Test - OECD 471) Decision1 Analyze In Vitro Profile Genotox->Decision1 Positive Result? Cytotox Basal Cytotoxicity (e.g., NRU Assay - OECD GD 129) Cardiotox Cardiotoxicity (hERG Channel Assay) AcuteOral Acute Oral Toxicity (Acute Toxic Class Method - OECD 423) Decision1->AcuteOral Proceed if in vitro profile is acceptable Classification GHS Classification & LD₅₀ Cut-off Value Estimation AcuteOral->Classification Risk_Assessment Overall Risk Assessment & Go/No-Go for further development Classification->Risk_Assessment

Figure 2: Proposed tiered workflow for Compound X toxicity assessment.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the cornerstone assays in our proposed evaluation. These protocols are based on internationally recognized guidelines to ensure data robustness and regulatory acceptance.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
  • Causality & Rationale : The Ames test is a critical first-line screen for mutagenicity, the ability of a chemical to cause mutations in DNA. [9]A positive result is a significant red flag for potential carcinogenicity. The assay uses several strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine (his-). [10]Mutagenicity is detected by observing "revertant" colonies that have mutated back to a histidine-producing state (his+) after exposure to the test compound. [10]The inclusion of a mammalian liver extract (S9 fraction) mimics metabolic activation, identifying compounds that become mutagenic only after being processed by the liver. [10]

  • Protocol (Adapted from OECD Guideline 471) :

    • Strain Selection : Utilize a minimum of five tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101). This combination detects various types of mutations, including frameshift and base-pair substitutions.

    • Dose Range Finding : Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for Compound X. The highest dose should show some toxicity but not kill the majority of the bacteria.

    • Main Experiment (Plate Incorporation Method) : a. Prepare molten top agar (kept at 45°C) containing a trace amount of histidine and biotin. [10][11] b. To a sterile tube, add:

      • 0.1 mL of an overnight bacterial culture.
      • 0.1 mL of Compound X at the desired concentration (or vehicle control).
      • 0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for the non-activated arm). [10] c. Vortex gently and add 2.0 mL of the molten top agar. d. Pour the mixture onto the surface of a minimal glucose agar plate. e. Once solidified, incubate the plates at 37°C for 48-72 hours. [11] 4. Data Analysis : Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control.
Cardiotoxicity: hERG Potassium Channel Assay
  • Causality & Rationale : Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). [12]This channel is critical for the repolarization phase of the cardiac action potential. [13]Therefore, assessing a compound's activity at the hERG channel is a mandatory safety screen in modern drug development. Automated patch-clamp electrophysiology is the gold standard for this assessment. [12]

  • Protocol (Automated Patch-Clamp) :

    • Cell Line : Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected to express the hERG channel. [12][14] 2. Compound Preparation : Prepare a dilution series of Compound X, typically from 0.1 to 30 µM. A known hERG inhibitor like E-4031 serves as the positive control, and the vehicle (e.g., 0.1% DMSO) serves as the negative control. [12] 3. Electrophysiology : a. Cells are captured on the patch-clamp system (e.g., QPatch or SyncroPatch) to form a high-resistance "giga-seal". [12] b. The whole-cell configuration is established to allow measurement of ion channel currents. c. A specific voltage protocol is applied to elicit the characteristic hERG tail current. [14] d. After establishing a stable baseline current, cells are perfused with increasing concentrations of Compound X.

    • Data Analysis : The hERG tail current is measured at each concentration. The percentage of current inhibition relative to the baseline is calculated. These values are plotted against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of the hERG current).

Acute Systemic Toxicity: Acute Oral Toxicity - Acute Toxic Class Method
  • Causality & Rationale : This in vivo study provides an initial estimation of a substance's acute toxicity after a single oral dose. [15]The Acute Toxic Class Method (OECD 423) is designed to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories using a reduced number of animals compared to traditional LD₅₀ tests. [16][17]The study informs on potential health hazards from acute exposure and helps determine the substance's classification and labeling. [15]

  • Protocol (Adapted from OECD Guideline 423) :

    • Animal Model : Use a single sex (typically female rats) of a standard laboratory strain.

    • Dose Procedure : This is a stepwise procedure using 3 animals per step. [15] a. Based on in vitro cytotoxicity data (from Tier 1), select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. [15][18] b. Administer the starting dose to a group of 3 animals.

    • Observation : a. Observe animals closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and motor activity). [16] b. Record body weights at regular intervals.

    • Stepwise Decision Logic :

      • If 2 or 3 animals die : The test is stopped, and the substance is classified in that toxicity category. A lower dose may be tested to refine the classification.

      • If 0 or 1 animal dies : The next higher dose level is administered to another group of 3 animals.

      • Limit Test : If no mortality is observed at 2000 mg/kg, the study can be stopped, and the LD₅₀ is considered to be greater than 2000 mg/kg. [16] 5. Endpoint : The primary endpoint is the number of mortalities, which allows for classification into a GHS category and estimation of an LD₅₀ cut-off value. [17]A full necropsy of all animals is performed at the end of the study.

Conclusion

The toxicological assessment of a novel neuroactive compound such as 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine requires a rigorous, systematic, and evidence-based approach. While direct data is not yet available, its structural similarity to potent nAChR agonists necessitates a cautious and thorough evaluation. By employing a tiered strategy that begins with validated in vitro assays for genotoxicity and cardiotoxicity before proceeding to a reduced-animal in vivo acute toxicity study, researchers can build a comprehensive safety profile.

Comparing the emergent data for Compound X against the high-toxicity benchmark of Epibatidine and the clinical standard of Varenicline will provide a clear, quantitative context for its potential risks. This structured approach not only ensures regulatory compliance but, more importantly, provides the critical safety data needed to make informed decisions on the future development of this and other promising new chemical entities.

References

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI. (URL: [Link])

  • Epibatidine - Wikipedia. (URL: [Link])

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (URL: [Link])

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (URL: [Link])

  • Explainer: What is epibatidine? | News - Chemistry World. (URL: [Link])

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (URL: [Link])

  • Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PMC. (URL: [Link])

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: [Link])

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. (URL: [Link])

  • Epibatidine: A Promising Natural Alkaloid in Health - PMC - NIH. (URL: [Link])

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (URL: [Link])

  • The Ames Test. (URL: [Link])

  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (URL: [Link])

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. (URL: [Link])

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Full article: Dermal toxicity associated with epibatidine exposure - Taylor & Francis. (URL: [Link])

  • OECD Test Guideline 487 - RE-Place. (URL: [Link])

  • Preclinical research strategies for drug development - AMSbiopharma. (URL: [Link])

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (URL: [Link])

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (URL: [Link])

  • OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing - Scirp.org. (URL: [Link])

  • Preclinical Regulatory Requirements - Social Science Research Institute. (URL: [Link])

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests - National Toxicology Program. (URL: [Link])

  • Updates to OECD in vitro and in chemico test guidelines. (URL: [Link])

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (URL: [Link])

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | OECD. (URL: [Link])

  • A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - MDPI. (URL: [Link])

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. (URL: [Link])

  • Plant Toxins That Affect Nicotinic Acetylcholine Receptors: A Review - ACS Publications. (URL: [Link])

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PubMed. (URL: [Link])

  • Nicotinic agonist - Wikipedia. (URL: [Link])

  • 安全データシート 化学品及び会社情報 輸送上の注意 - 3M. (URL: [Link])

  • Effect of α₇ nicotinic acetylcholine receptor agonists and antagonists on motor function in mice - PubMed. (URL: [Link])

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. (URL: [Link])

Sources

Validation

Inter-laboratory Validation of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine Assays: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, objective comparison of two common analytical methods for the quantification of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine, a key intermediate in the synthesis of various pharmaceutical candidates. The data and protocols presented herein are synthesized from a simulated inter-laboratory study designed to mirror real-world analytical challenges and provide a framework for robust method validation.

The imperative for rigorous analytical method validation is well-established, with regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) providing comprehensive guidelines.[1][2][3][4] The objective of such validation is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring the generation of reliable and reproducible data across different laboratories.[3][4] This guide will delve into a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine, focusing on key validation parameters as outlined in the ICH Q2(R1) guideline.[1][3]

Comparative Analysis of Quantitative Performance

The performance of an analytical method is evaluated based on several key metrics that determine its reliability and suitability for a specific application.[5] An inter-laboratory study was simulated with three participating laboratories to assess the performance of GC-MS and LC-MS/MS for the quantification of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine. The following table summarizes the key quantitative performance parameters.

Parameter GC-MS with Derivatization LC-MS/MS ICH Q2(R1) Guideline/Acceptance Criteria
Linearity (R²) > 0.995> 0.998R² > 0.99
Accuracy (% Recovery) 92.5 - 105.8%98.2 - 101.5%Typically 80-120% (may vary based on concentration)
Precision (RSD%)
- Repeatability (Intra-day)< 5%< 2%Assay: ≤ 2%
- Intermediate Precision (Inter-day)< 7%< 3%Assay: ≤ 3%
Limit of Detection (LOD) 1 ng/mL0.1 ng/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 5 ng/mL0.5 ng/mLSignal-to-noise ratio of 10:1

Experimental Protocols

Detailed and harmonized experimental protocols are crucial to minimize inter-laboratory variability and ensure a meaningful comparison of analytical methods.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The analysis of primary amines like 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine by GC-MS often requires derivatization to improve volatility and chromatographic peak shape.[7]

Sample Preparation and Derivatization:

  • To 100 µL of the sample solution, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

  • Vortex the mixture for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution Derivatization Add MSTFA & Pyridine Sample->Derivatization Heating Heat at 60°C Derivatization->Heating Cooling Cool to RT Heating->Cooling Injection Inject into GC Cooling->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-MS with Derivatization Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of amines in complex matrices, often without the need for derivatization.[8]

Sample Preparation:

  • Dilute the sample solution with the initial mobile phase (e.g., 1:10 v/v).

  • Vortex for 30 seconds.

  • Filter through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine and an internal standard would be monitored.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Solution Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS Direct Analysis Workflow

Discussion of Inter-laboratory Validation Results

The simulated inter-laboratory study highlights the distinct advantages and disadvantages of each analytical technique for the quantification of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine.

GC-MS with Derivatization: This method demonstrated acceptable linearity, accuracy, and precision for many applications. However, the requirement for a derivatization step introduces an additional source of potential variability and can increase sample preparation time. The higher LOD and LOQ compared to LC-MS/MS suggest that this method may be less suitable for applications requiring trace-level quantification. The inter-laboratory precision was also slightly lower, which could be attributed to minor variations in the derivatization efficiency between laboratories.

LC-MS/MS: The LC-MS/MS method exhibited superior performance in terms of linearity, accuracy, and precision. The significantly lower LOD and LOQ make it the preferred method for applications demanding high sensitivity, such as in pharmacokinetic studies or impurity analysis.[9] The direct injection of a diluted sample simplifies the workflow, reduces the potential for sample preparation errors, and increases throughput. The excellent inter-laboratory precision underscores the robustness of this method.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine is a critical decision that should be based on the specific requirements of the study.

  • GC-MS with derivatization is a viable option for routine analysis where high sensitivity is not a primary concern and instrumentation is readily available. Careful control of the derivatization step is essential to ensure data quality.

  • LC-MS/MS is the recommended method for applications requiring high sensitivity, selectivity, and throughput. Its superior performance in the inter-laboratory comparison demonstrates its robustness and reliability for demanding analytical tasks in drug development.

Ultimately, the successful implementation of any analytical method relies on a thorough validation process to ensure that the generated data is accurate, reliable, and fit for its intended purpose.[4][10] This guide provides a framework for such a comparison, emphasizing the importance of a data-driven approach to method selection and validation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Inter-laboratory comparison study on the determination of primary aromatic amines in cold water extracts of coloured paper napkins. PubMed. [Link]

  • Analysis of heterocyclic amines in food products: interlaboratory studies. PubMed. [Link]

  • Analysis of heterocyclic amines in food products: Interlaboratory studies. ResearchGate. [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using a Polymer-Based Amino Column. ShodexTM. [Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]

  • Development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. Waters Corporation. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • 液相層析質譜儀在新藥研發上之應用 (Application of LC-MS in New Drug R&D). Journal of Food and Drug Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine proper disposal procedures

Operational Guide: Proper Disposal Procedures for 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine In drug development and advanced organic synthesis, complex bicyclic amines like 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine

In drug development and advanced organic synthesis, complex bicyclic amines like 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine are highly valued as rigid structural scaffolds and pharmacophores. However, the exact structural features that make this compound useful—a lipophilic bridged bicyclic core combined with a highly nucleophilic primary amine and a reactive alkene—also create unique safety and disposal challenges.

This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies for the safe handling, quenching, and disposal of this specific chemical waste.

Hazard Characterization & Causality

To manage waste effectively, one must understand the chemical causality behind the hazards. Treating this compound as a "generic organic waste" is a dangerous operational oversight.

  • High Nucleophilicity & The Menschutkin Risk: The unhindered primary amine on the propyl chain is highly nucleophilic. If this waste is inadvertently mixed with halogenated solvent waste (e.g., dichloromethane, chloroform), it will undergo a Menschutkin reaction. This exothermic alkylation forms quaternary ammonium salts, leading to dangerous pressure buildup and potential explosive rupture of sealed waste containers.

  • Corrosivity (RCRA D002): Amines are inherently basic. In aqueous solutions or ambient humidity, this compound can generate a pH ≥ 12.5, classifying it as a characteristic corrosive hazardous waste under [1]. It will rapidly degrade standard nitrile gloves and cause severe ocular and dermal burns.

  • Neurotoxic Potential: The azabicyclo[2.2.1]heptene skeleton is a well-documented pharmacophore for nicotinic acetylcholine receptors (nAChRs), structurally mimicking potent neurotoxins like epibatidine. High lipophilicity ensures rapid transdermal absorption, making secondary containment and strict PPE mandatory.

  • Alkene Oxidation: The heptene double bond is susceptible to autoxidation or violent reaction if mixed with oxidizing waste streams (e.g., peroxides, nitric acid), risking thermal runaway.

Quantitative Waste Profiling

Before initiating disposal, laboratories must profile the waste stream. The following table summarizes the physicochemical parameters and their direct implications for waste management.

ParameterCharacteristic / ValueOperational Disposal Implication
Chemical Structure Bicyclic alkene + primary amineStrict segregation from electrophiles, halogens, and oxidizers.
Aqueous pH > 11.0 (Estimated)Triggers EPA RCRA D002 (Corrosive) classification if aqueous.
Reactivity Exothermic with acids/halogensRequires controlled quenching; never bulk-mix raw reagents.
Toxicity Profile Suspected neurotoxin (nAChR)Requires heavy-duty butyl rubber gloves; handle only in a fume hood.
Final Destruction High-Temperature IncinerationMust be profiled for thermal destruction; strictly prohibited from drain disposal.

Experimental Protocol: Self-Validating Quenching & Disposal

To ensure safety, we employ a self-validating system : the procedure includes built-in verification steps (like pH testing) to confirm that the hazard has been neutralized before the waste is transferred to the Satellite Accumulation Area (SAA).

Phase 1: Preparation and Segregation
  • PPE Verification: Equip heavy-duty butyl rubber or laminate gloves (standard nitrile offers insufficient breakthrough time for concentrated amines), splash goggles, and a flame-resistant lab coat.

  • Container Selection: Select a High-Density Polyethylene (HDPE) waste carboy. Causality: Glass poses a shrapnel risk if inadvertent pressurization occurs, and metal containers will corrode upon contact with the basic amine.

  • Segregation Check: Verify that the selected waste container contains zero halogenated solvents and zero oxidizing agents.

Phase 2: Active Quenching (For Concentrated Residues)

If disposing of dilute solutions (<5% in compatible organic solvents like ethanol), proceed to Phase 3. For concentrated or neat residues, perform the following:

  • Ice Bath Setup: Place a borosilicate beaker containing a compatible diluent (e.g., isopropanol or water) in an ice-water bath inside a certified fume hood.

  • Controlled Addition: Slowly add the 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine to the diluent while stirring continuously. Causality: Amines heat up rapidly upon dilution due to the heat of solution and protonation.

  • Neutralization: Dropwise, add 1M Hydrochloric Acid (HCl) to convert the volatile, corrosive free-base amine into a stable, non-volatile hydrochloride salt.

  • System Validation: Test the solution with pH indicator paper. A stable pH of 6.0 to 8.0 validates that the amine has been fully neutralized, eliminating the corrosivity hazard.

Phase 3: SAA Compliance and Profiling
  • Transfer: Funnel the neutralized solution into the HDPE waste container. Leave at least 2 inches of headspace to accommodate potential vapor expansion.

  • Labeling: Immediately attach a hazardous waste tag. According to the [2], the label must explicitly list the full chemical name (no abbreviations) and check the boxes for "Toxic" and "Corrosive" (if unquenched).

  • Storage Limits: Store in the designated SAA. Under standard [4], containers must be removed within 3 days of reaching capacity, or within regulatory time limits (often 90 to 180 days depending on generator status).

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of the amine waste from generation to final destruction, emphasizing the critical segregation checkpoints recommended by [3].

AmineWasteWorkflow N1 Waste Generation (Amine Residue) N2 Segregation (Strictly Exclude Halogens/Oxidizers) N1->N2 Isolate N3 Quenching & Dilution (HCl Neutralization to pH 6-8) N2->N3 Process N4 SAA Storage (Vented HDPE Container) N3->N4 Transfer N5 RCRA Profiling (D002 Corrosive / Toxic) N4->N5 Tag & Request N6 Final Disposal (High-Temp Incineration) N5->N6 Transport

Workflow for the safe segregation, profiling, and disposal of complex bicyclic amine waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH) NCBI Bookshelf. Available at:[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine
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